Pridinol
Beschreibung
This compound is an orally bioavailable, blood-brain permeable muscarinic receptor antagonist, with muscle-relaxing and antiparkinsonian activity. Upon oral administration, this compound targets, binds to and blocks muscarinic receptors located on postganglionic parasympathetic nerve endings and on smooth muscle cells. This blocks the activity of acetylcholine (ACh) and causes its muscle relaxant effects. This may relief involuntary movements, spasms and muscle stiffness in Parkinson's disease and other neuromuscular disorders.
This compound is a small molecule drug with a maximum clinical trial phase of II.
antispasmodic & muscle relaxant; RN given refers to parent cpd; structure in Merck Index, 9th ed, #7539
Eigenschaften
IUPAC Name |
1,1-diphenyl-3-piperidin-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1-2,4-7,10-13,22H,3,8-9,14-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXCLMGKHJWMOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6856-31-1 (monomesylate), 968-58-1 (mono-hydrochloride) | |
| Record name | Pridinol [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0045090 | |
| Record name | Pridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
MW: 391.52. Crystals, mp 152.5-155.0 °C. Sparingly sol in water /Methanesulfonate/, Soluble in acetone | |
| Record name | PRIDINOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2684 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals | |
CAS No. |
511-45-5 | |
| Record name | Pridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pridinol [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pridinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13642 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | pridinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403797 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | pridinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23016 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pridinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRIDINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E75Q6SUUB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PRIDINOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2684 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
120-121 °C | |
| Record name | PRIDINOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2684 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Synthesis and Characterization of Pridinol and its Analogues: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Pridinol is a centrally acting muscle relaxant and anticholinergic agent utilized for the symptomatic treatment of muscle spasms and in the management of Parkinsonism.[1][2] Its therapeutic effects are derived from its function as a muscarinic acetylcholine receptor antagonist. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It includes detailed experimental protocols for its preparation via Grignard reaction, methods for its characterization using various spectroscopic and chromatographic techniques, and an examination of its pharmacological mechanism of action. While literature on specific, biologically active analogues of this compound is sparse, this document also discusses potential synthetic strategies for the development of such derivatives. All quantitative data is presented in clear, tabular format, and key processes are visualized using diagrams to facilitate understanding for researchers in drug discovery and development.
Synthesis of this compound and its Salts
The most common and well-documented method for synthesizing this compound is through a Grignard reaction. An alternative route begins with the reaction of methyl acrylate and piperidine. The resulting this compound base can be further reacted with an appropriate acid, such as methanesulfonic acid, to form a salt, which often possesses more desirable physicochemical properties for pharmaceutical formulation.
Synthesis of this compound via Grignard Reaction
This compound is prepared by the Grignard reaction of a piperidine-containing ester, such as ethyl 3-piperidinopropionate or methyl 3-(1-piperidyl) propionate, with phenylmagnesium bromide.[3][4][5] The phenylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester twice to form the tertiary alcohol, this compound.
A general workflow for the synthesis of this compound and its subsequent conversion to this compound Mesilate is depicted below.
Caption: Workflow for the synthesis of this compound and this compound Mesilate.
Synthesis of this compound Analogues
The published literature on the synthesis and biological activity of specific this compound analogues is limited. However, standard medicinal chemistry approaches can be employed to generate analogues for structure-activity relationship (SAR) studies. Potential modifications include:
-
Aromatic Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto one or both phenyl rings to probe electronic and steric effects on receptor binding.
-
Piperidine Ring Modification: Altering the piperidine ring to other saturated heterocycles (e.g., pyrrolidine, morpholine) to evaluate the impact of ring size and heteroatom composition.
-
Propyl Chain Alteration: Modifying the length of the propyl chain connecting the piperidine and the diphenylmethanol moiety.
These synthetic strategies would typically follow the core Grignard reaction scheme, utilizing appropriately modified precursors.
Experimental Protocols
Protocol 1: Synthesis of this compound from Methyl 3-(1-piperidyl) propionate
This protocol is adapted from documented synthetic routes.[6][7]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a drying tube, dissolve methyl 3-(1-piperidyl) propionate (0.50 mol) in 300 mL of anhydrous tetrahydrofuran (THF).
-
Grignard Addition: Cool the solution to 0 °C using an ice bath. Slowly add phenylmagnesium bromide (Grignard reagent) dropwise to the cooled solution.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 66 °C) and maintain stirring for 3 hours.
-
Quenching: Cool the reaction system back to 0 °C and cautiously add 1 L of 4 M HCl solution dropwise to quench the reaction and hydrolyze the intermediate.
-
Extraction: After hydrolysis is complete, transfer the mixture to a separatory funnel. Extract the aqueous phase with chloroform (3 x 400 mL).
-
Washing & Drying: Combine the organic phases and wash with 500 mL of saturated sodium chloride solution. Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Isolation: Remove the THF and chloroform via rotary evaporation to yield a solid crude product.
-
Purification: Recrystallize the crude solid from ethanol to obtain pure this compound as pale yellow, needle-like crystals.[6] The reported yield is approximately 79-84%.[6][7]
Protocol 2: Synthesis of this compound Mesilate
This protocol describes the salt formation step.[7][8]
-
Dissolution: Dissolve the purified this compound from Protocol 2.1 in diethyl ether.
-
Cooling: Cool the solution to between -15 °C and -20 °C.
-
Acid Addition: Slowly add a solution of methanesulfonic acid dissolved in diethyl ether dropwise. The molar ratio of this compound to methanesulfonic acid can be varied, with a 2:3 ratio being reported in one patent.[7]
-
Precipitation: After the addition, stir the mixture at the reduced temperature for 30 minutes to allow for complete reaction and precipitation.
-
Isolation: Collect the resulting precipitate by filtration, purify as necessary, and dry under vacuum to yield this compound Mesilate.
Protocol 3: HPLC Analysis of this compound Mesilate
This method is suitable for quality control and quantification in pharmaceutical formulations.[9]
-
Chromatograph: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 5.0) in a 1:2 (v/v) ratio.
-
Flow Rate: 0.8 mL/min.
-
Temperature: Ambient.
-
Detection: UV at 258 nm.
-
Quantification: Based on the peak area of the analyte.
Characterization of this compound
Physicochemical Properties
This compound and its common salts have distinct physical properties that are important for their handling and formulation.
| Property | This compound (Base) | This compound Hydrochloride | This compound Mesilate |
| CAS Number | 511-45-5[3] | 968-58-1[4][5] | 6856-31-1[5][10] |
| Molecular Formula | C₂₀H₂₅NO[3] | C₂₀H₂₅NO·HCl[5] | C₂₀H₂₅NO·CH₄O₃S[11] |
| Molecular Weight | 295.42 g/mol [3][12] | 331.88 g/mol [4][5] | 391.52 g/mol [13] |
| Appearance | Crystals[3] | Crystals[5] | Crystals |
| Melting Point | 120-121 °C[3][5] | 238 °C (decomposes)[3][5] | 152.5-155.0 °C[3][5] |
| Solubility | Soluble in acetone[5] | Soluble in alcohol[3][5] | Sparingly soluble in water[3][5] |
Spectroscopic and Spectrometric Analysis
Spectroscopic data is crucial for the structural elucidation and confirmation of synthesized this compound.
| Technique | Observed Data / Characteristic Features |
| Mass Spec. (GC-MS) | m/z Top Peaks: 98, 77, 105[3] Intense Peaks: 98, 113, 180, 295 (M⁺) m/z[3] |
| ¹H NMR | A ¹H NMR spectrum is available for this compound Methanesulfonate Salt, which would confirm the presence of phenyl, piperidine, and propyl protons, along with a singlet for the mesylate methyl group.[14] |
| IR Spectroscopy | Expected Absorptions: - O-H Stretch: ~3200-3600 cm⁻¹ (tertiary alcohol) - Aromatic C-H Stretch: ~3000-3100 cm⁻¹[15] - Aliphatic C-H Stretch: ~2850-3000 cm⁻¹[15] - Aromatic C=C Stretch: ~1400-1600 cm⁻¹[15] |
| UV-Vis Spectroscopy | For this compound Mesilate in methanol, the wavelength of maximum absorbance (λmax) is observed at 258 nm.[4] |
Analytical Workflow
A typical analytical workflow for the confirmation and quantification of synthesized this compound involves multiple techniques.
Caption: General analytical workflow for this compound characterization.
Pharmacology and Mechanism of Action
This compound functions as a centrally acting muscle relaxant with anticholinergic (atropine-like) properties.[16][17] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[4][18]
In the neuromuscular junction and other synapses, the neurotransmitter acetylcholine (ACh) binds to mAChRs, initiating a signaling cascade that leads to muscle contraction. By binding to these receptors, this compound blocks the action of acetylcholine.[18][19] This inhibition of cholinergic transmission reduces the excitability of muscle fibers, thereby alleviating muscle spasms, stiffness, and involuntary movements.[4][19] This action occurs both in the central nervous system (brain and spinal cord) and peripherally on smooth and striated muscle cells.[3][16][18]
Caption: this compound's mechanism as a muscarinic receptor antagonist.
Pharmacokinetic Properties
Pharmacokinetic data for this compound has been characterized in healthy human subjects. Following oral administration, it is absorbed relatively quickly.
| Parameter | Geometric Mean Value (Test Product) | Geometric Mean Value (Reference Product) |
| Cmax (Maximum Plasma Concentration) | 29.27 ng/mL[20][21] | 27.44 ng/mL[20][21] |
| tmax (Time to Cmax) | 1.00 hours[20][21] | 0.90 hours[20][21] |
| AUC₀-tlast (Area Under the Curve) | 187.93 hng/mL[20][21] | 183.51 hng/mL[20][21] |
| T½ (Elimination Half-life) | 19.14 hours[20] | 18.85 hours[20] |
Data from a randomized, crossover bioequivalence trial in 34 healthy subjects.[20] The active substance is largely excreted via the kidneys within 24 hours, partly in unchanged form and partly as glucuronide and sulfate conjugates.[16]
References
- 1. mims.com [mims.com]
- 2. This compound Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. This compound | C20H25NO | CID 4904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride | 968-58-1 | Benchchem [benchchem.com]
- 5. This compound [drugfuture.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. CN104262290B - Preparation method of this compound mesylate - Google Patents [patents.google.com]
- 8. CN104262290A - Preparation method of this compound mesylate - Google Patents [patents.google.com]
- 9. login.medscape.com [login.medscape.com]
- 10. This compound Mesilate | CAS 6856-31-1 | LGC Standards [lgcstandards.com]
- 11. This compound Mesilate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. CN103254154A - Novel method for preparing mesylate this compound - Google Patents [patents.google.com]
- 14. This compound METHANESULFONATE SALT(6856-31-1) 1H NMR spectrum [chemicalbook.com]
- 15. IR _2007 [uanlch.vscht.cz]
- 16. This compound Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]
- 19. What is this compound Mesilate used for? [synapse.patsnap.com]
- 20. Pharmacokinetics of oral this compound: Results of a randomized, crossover bioequivalence trial in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Pharmacokinetics and Metabolism of Pridinol in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pridinol, a centrally acting muscle relaxant with anticholinergic properties, has been utilized in the management of muscle spasms and associated pain. Understanding its pharmacokinetic (PK) profile and metabolic fate in preclinical models is paramount for the rational design of clinical studies and the assessment of its safety and efficacy. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and metabolism of this compound in key preclinical species, including dogs, mice, and rats. The information is presented to facilitate comparison and aid in the interpretation of non-clinical data for drug development professionals.
Pharmacokinetics of this compound in Preclinical Species
The systemic exposure and disposition of this compound have been characterized in several preclinical models. The following tables summarize the key pharmacokinetic parameters of this compound in Beagle dogs, with qualitative information also available for mice and rats.
Table 1: Pharmacokinetic Parameters of this compound in Beagle Dogs Following Oral Administration
| Formulation | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC0-12 (ng·h/mL) | T1/2 (h) | Relative Bioavailability (F0-12) | Relative Bioavailability (F0-∞) |
| Orally Disintegrating Tablets | 12 | 43.78 ± 3.66 | 0.52 ± 0.12 | 84.59 ± 37.24 | 1.43 ± 0.42 | 109.03% | 108.03% |
| Conventional Tablets | 12 | 36.48 ± 4.92 | 0.97 ± 0.16 | 77.58 ± 29.22 | 1.52 ± 0.67 | - | - |
| Data presented as mean ± standard deviation.[1] |
Pharmacokinetic Profile in Other Preclinical Species
-
Mice: Following oral administration of radiolabeled this compound ([¹⁴C]-Pridinol), 94% of the radioactivity was reported to leave the digestive tract within 12 hours. The maximum blood radioactivity was reached within one hour. A significant portion of the dose (30-40%) was found in the bile and tissues, primarily the liver and kidneys. Elimination was substantial, with 80% of the radioactivity excreted within 24 hours and 96% within four days, with urinary excretion accounting for 56% of the dose.
-
Dogs (Intravenous Administration): After intravenous administration to dogs, only 2% of the administered dose was found in the plasma immediately following the injection. Within the first two hours, less than 9% of the dose was recovered in the urine as both the unchanged parent drug and its glucuronide conjugate. No this compound was detected in urine collected between 2 and 7 hours post-administration.
-
Horses (Intravenous Administration): In Thoroughbred horses receiving a single 20 mg intravenous dose of this compound mesylate, the key pharmacokinetic parameters were determined to be a clearance rate of 1.27 L/h/kg and a steady-state volume of distribution of 2.07 L/kg.
Metabolism of this compound
The biotransformation of this compound is a critical aspect of its disposition and clearance. The available data indicates that this compound undergoes metabolism primarily through oxidation and subsequent conjugation.
Primary Metabolic Pathway
The principal metabolic pathway for this compound involves hydroxylation to form 4-hydroxythis compound . This reaction is primarily catalyzed by the cytochrome P450 enzymes CYP2C19 and CYP2B6 [2].
Following hydroxylation, this compound and its hydroxylated metabolite are subject to Phase II conjugation reactions. The primary conjugation pathways identified are glucuronidation and sulfation . The resulting glucuronide and sulfate conjugates, along with the unchanged parent drug, are then eliminated via the kidneys[2].
The following diagram illustrates the proposed primary metabolic pathway of this compound.
Experimental Protocols
A summary of the methodologies employed in the cited preclinical studies is provided below to allow for a critical evaluation of the data.
In Vivo Pharmacokinetic Study in Beagle Dogs
-
Study Design: A paired and cross-over design was utilized with six Beagle dogs randomly assigned to two groups.
-
Drug Administration: A single oral dose of 12 mg of this compound mesylate was administered as either orally disintegrating tablets or conventional tablets.[1]
-
Sample Collection: Venous blood samples were collected at specified time points following drug administration. Plasma was separated from the blood samples for analysis.[1]
-
Analytical Method: The concentration of this compound in plasma was determined using a High-Performance Liquid Chromatography (HPLC) method.[1]
-
Data Analysis: Pharmacokinetic parameters including Cmax, AUC0-12, Tmax, and T1/2, as well as relative bioavailability, were calculated using DAS 3.2.1 software.[1]
The workflow for this study can be visualized as follows:
Bioanalytical Methods
The quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolism studies. The following provides an overview of the analytical techniques that have been employed.
-
High-Performance Liquid Chromatography (HPLC): An HPLC method was utilized for the determination of this compound in the plasma of Beagle dogs.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For human studies, a validated LC-MS/MS method has been described for the quantification of this compound in plasma. This method employed diphenidol hydrochloride as an internal standard and achieved a lower limit of quantitation (LLOQ) of 0.0500 ng/mL.[2] While specific details for preclinical models are limited, it is anticipated that a similar sensitive and selective LC-MS/MS method would be required for accurate quantification in animal plasma and urine.
The general workflow for a bioanalytical method using LC-MS/MS is depicted below:
Conclusion
This technical guide consolidates the currently available information on the pharmacokinetics and metabolism of this compound in preclinical models. The data from Beagle dogs provide quantitative insights into the oral absorption and disposition of this compound. Qualitative data in mice and dogs further contribute to a general understanding of its absorption, distribution, and excretion. The primary metabolic pathway involves CYP-mediated hydroxylation followed by conjugation. While this guide offers a foundational understanding, it also highlights the need for more comprehensive preclinical studies, particularly in rats and mice, to fully characterize the pharmacokinetic profile and metabolic fate of this compound. Such data are essential for robust interspecies scaling and the accurate prediction of human pharmacokinetics.
References
Molecular Docking Studies of Pridinol with Acetylcholine Receptors: A Technical Guide
Disclaimer: As of the last update, specific molecular docking studies detailing the binding of Pridinol with acetylcholine receptor subtypes are not extensively available in the public domain. Therefore, this guide provides a comprehensive framework and representative data based on the docking of well-characterized anticholinergic drugs, such as atropine and tiotropium, with muscarinic acetylcholine receptors. The experimental protocols and data presented herein should be considered as a template for conducting and interpreting such studies with this compound.
Introduction
This compound is a centrally acting anticholinergic drug primarily utilized as a muscle relaxant. Its therapeutic effects are attributed to its antagonism of acetylcholine receptors, particularly the muscarinic subtypes. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is an invaluable tool for understanding the interaction between a ligand, such as this compound, and its protein target, like the acetylcholine receptor, at a molecular level. This guide outlines the theoretical and practical aspects of performing molecular docking studies of this compound with various acetylcholine receptor subtypes.
Acetylcholine Receptors: An Overview
Acetylcholine receptors are a superfamily of transmembrane proteins that are activated by the neurotransmitter acetylcholine. They are broadly classified into two main types: muscarinic and nicotinic receptors.
-
Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) that are involved in a wide range of physiological functions. There are five subtypes (M1-M5), which are coupled to different G-proteins and subsequently trigger distinct signaling cascades.[1]
-
M1, M3, and M5 Receptors: These receptors primarily couple through Gq/11 proteins, leading to the activation of phospholipase C (PLC).[2][3][4][5]
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[6]
-
-
Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels that mediate fast synaptic transmission.[7] They are composed of five subunits and are found at the neuromuscular junction and in the central and peripheral nervous systems.[7]
Representative Molecular Docking Data
The following table summarizes representative quantitative data from molecular docking studies of well-known anticholinergic ligands with muscarinic receptor subtypes. These values are illustrative and provide a benchmark for what might be expected from a docking study of this compound.
| Ligand | Receptor Subtype | Docking Score (kcal/mol) | Estimated Ki (nM) | Key Interacting Residues | Hydrogen Bonds |
| Tiotropium | M3 | -11.04 | 2.5 | TYR114, ASP117, TYR434, TRP431, ASN432 | ASN432 |
| Atropine | M1 | -9.8 | 25.6 | ASP105, TYR106, TRP157, TYR381, ASN382 | ASN382 |
Experimental Protocols for Molecular Docking
This section details a representative methodology for performing a molecular docking study of a small molecule ligand, such as this compound, with a G-protein coupled receptor, like a muscarinic acetylcholine receptor, using AutoDock Vina.[8][9][10]
Software and Tools
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For receptor and ligand preparation.
-
AutoDock Vina: For performing the molecular docking calculations.[11]
-
Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.
-
Protein Data Bank (PDB): For obtaining the 3D structure of the receptor.
-
PubChem or ZINC database: For obtaining the 3D structure of the ligand.
Receptor Preparation
-
Obtain Receptor Structure: Download the 3D crystal structure of the desired human muscarinic acetylcholine receptor subtype (e.g., M1, M2, M3) from the Protein Data Bank (PDB).
-
Prepare the Receptor:
-
Load the PDB file into AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands or ions.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Save the prepared receptor in the PDBQT file format.
-
Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.
-
Prepare the Ligand:
-
Load the ligand file into AutoDock Tools.
-
Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.
-
Assign Gasteiger charges.
-
Save the prepared ligand in the PDBQT file format.
-
Grid Box Generation
-
Define the Binding Site: Identify the active site of the receptor. This is often the pocket where the native ligand binds. For muscarinic receptors, this is the orthosteric binding site.
-
Set Grid Parameters: In AutoDock Tools, define a grid box that encompasses the entire binding site. The size and center of the grid box are crucial parameters that will define the search space for the docking algorithm.
Docking Simulation
-
Configure AutoDock Vina: Create a configuration file that specifies the file paths for the prepared receptor and ligand, the grid box parameters, and the number of binding modes to generate.
-
Run the Docking: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking simulation and generate an output file containing the predicted binding poses of the ligand ranked by their binding affinity scores.
Analysis of Results
-
Visualize Docking Poses: Load the receptor PDBQT file and the docking output PDBQT file into a visualization software like Discovery Studio Visualizer or PyMOL.
-
Analyze Interactions: Examine the top-ranked binding poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between this compound and the amino acid residues of the receptor's binding site.
-
Interpret Binding Affinity: The docking score, reported in kcal/mol, provides an estimate of the binding affinity. More negative values indicate a stronger predicted binding affinity.
Visualizations of Signaling Pathways and Experimental Workflows
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 5. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 8. Insights of Molecular Docking in Autodock-Vina: A Practical Approach [jscimedcentral.com]
- 9. youtube.com [youtube.com]
- 10. JMIR Bioinformatics and Biotechnology - Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians [bioinform.jmir.org]
- 11. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Research on Pridinol for Non-Skeletal Muscle Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pridinol is a centrally acting muscle relaxant with well-established efficacy in the treatment of skeletal muscle spasms.[1] Its primary mechanism of action is attributed to its anticholinergic properties, specifically as an antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] While its application in skeletal muscle conditions is well-documented, a growing body of preclinical evidence suggests a broader therapeutic potential for this compound in various non-skeletal muscle applications. This technical guide provides an in-depth overview of the preclinical research on this compound, focusing on its effects on the central nervous system (CNS) and smooth muscle tissues. The information is intended to support further research and drug development efforts in these areas.
Pharmacological Profile of this compound
This compound's pharmacological activity extends beyond skeletal muscle, with notable effects on the CNS and smooth muscle. These effects are primarily mediated by its antagonism of muscarinic receptors.
Muscarinic Receptor Binding Affinity
Quantitative data on the binding affinity of this compound to all muscarinic receptor subtypes is limited in publicly available literature. However, a study by Waelbroeck et al. (1993) investigated the thermodynamics of this compound binding to M2 muscarinic receptors in rat heart membranes. Additionally, a product specification sheet from MedKoo Biosciences provides an estimated Ki range for M1 and M2 subtypes.
| Receptor Subtype | Tissue/System | Ligand | K i (nM) | pK i | Reference |
| M2 | Rat Heart Membranes | [ 3 H]-N-methyl-scopolamine | Not explicitly stated | 6.13 (at 278K) | Waelbroeck et al., 1993 |
| M1 | Not Specified | Not Specified | ~3,000-10,000 | ~5.0-5.5 | MedKoo Biosciences |
| M2 | Not Specified | Not Specified | ~3,000-10,000 | ~5.0-5.5 | MedKoo Biosciences |
Note: The pKi value from Waelbroeck et al. (1993) was derived from thermodynamic data and may not directly correspond to a standard Ki value from a simple competition binding assay. The data from MedKoo Biosciences is not from a peer-reviewed publication and should be interpreted with caution. Further studies are required to fully characterize the binding profile of this compound across all muscarinic receptor subtypes.
Functional Activity in Non-Skeletal Muscle Tissues
Experimental Protocols
Detailed experimental protocols for preclinical studies specifically using this compound are scarce. Therefore, this section provides generalized methodologies for key experiments relevant to the investigation of this compound's effects on non-skeletal muscle tissues.
Muscarinic Receptor Binding Assay (Radioligand Competition)
This protocol is a generalized procedure based on standard methods for determining the binding affinity of a compound to muscarinic receptors.
Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (e.g., from transfected cell lines or specific tissues).
-
Radioligand specific for the muscarinic receptor (e.g., [3H]-N-methylscopolamine).
-
This compound in a range of concentrations.
-
Assay buffer (e.g., phosphate-buffered saline).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.
-
Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Smooth Muscle Contraction Assay
This protocol is a generalized procedure for assessing the functional effect of this compound on smooth muscle contraction.
Objective: To determine the potency (IC50) of this compound in inhibiting agonist-induced smooth muscle contraction.
Materials:
-
Isolated smooth muscle tissue strips (e.g., from guinea pig ileum, rat bladder, or bovine trachea).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Isometric force transducer and data acquisition system.
-
A contractile agonist (e.g., carbachol or acetylcholine).
-
This compound in a range of concentrations.
Procedure:
-
Tissue Preparation: Dissect and prepare smooth muscle strips and mount them in the organ baths under a resting tension.
-
Equilibration: Allow the tissues to equilibrate in the physiological salt solution for a period of time (e.g., 60 minutes).
-
Agonist-Induced Contraction: Elicit a stable contraction of the smooth muscle strips by adding a fixed concentration of the contractile agonist.
-
Cumulative Addition of this compound: Once a stable contraction is achieved, add increasing concentrations of this compound cumulatively to the organ bath.
-
Measurement of Relaxation: Record the relaxation of the muscle strip at each concentration of this compound.
-
Data Analysis: Plot the percentage of inhibition of the agonist-induced contraction against the concentration of this compound to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound's action and a typical experimental workflow for its preclinical evaluation.
Caption: Proposed signaling pathway of this compound's antagonistic action at muscarinic receptors.
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
Discussion and Future Directions
The available preclinical data, although limited, supports the characterization of this compound as a muscarinic receptor antagonist with effects on both the CNS and smooth muscle. Its established role in treating central and peripheral muscle spasms, coupled with its anticholinergic mechanism, suggests potential for repositioning or development in new therapeutic areas.
However, to fully realize this potential, further preclinical research is imperative. Key areas for future investigation include:
-
Comprehensive Receptor Profiling: A complete determination of this compound's binding affinities (Ki) and functional potencies (EC50/IC50) across all five muscarinic receptor subtypes is essential to understand its selectivity and predict its therapeutic and side-effect profile.
-
In Vitro Functional Studies: A broader range of in vitro functional assays using various smooth muscle tissues (e.g., bladder, gastrointestinal tract, airways) and CNS preparations is needed to quantify its activity in different organ systems.
-
In Vivo Efficacy Studies: Evaluation of this compound in relevant animal models of non-skeletal muscle disorders, such as overactive bladder, irritable bowel syndrome, or asthma, would provide crucial proof-of-concept for new indications.
-
Cardiovascular and CNS Safety Pharmacology: Detailed preclinical studies are required to thoroughly assess the cardiovascular and CNS safety profile of this compound at therapeutic and supratherapeutic doses.
Conclusion
This compound's activity as a muscarinic antagonist in non-skeletal muscle tissues presents an exciting opportunity for drug development. While current preclinical data provides a foundational understanding of its mechanism, a more comprehensive and quantitative characterization of its pharmacological profile is necessary to guide future research and clinical development in novel therapeutic applications. This technical guide serves as a resource for researchers and drug development professionals to build upon the existing knowledge and explore the full therapeutic potential of this compound.
References
Methodological & Application
Application Note: Quantification of Pridinol in Human Plasma by HPLC-UV
Abstract
This application note describes a simple, sensitive, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Pridinol in human plasma. The method utilizes a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column with UV detection. The developed method was validated according to the FDA guidelines for bioanalytical method validation and is suitable for pharmacokinetic and bioequivalence studies.
Introduction
This compound is a centrally acting muscle relaxant used in the treatment of muscle spasms. The monitoring of its concentration in biological fluids such as plasma is crucial for pharmacokinetic studies, dose optimization, and bioequivalence assessment. This application note presents a detailed protocol for a validated HPLC-UV method for the determination of this compound in human plasma, offering a cost-effective and accessible analytical solution for researchers and drug development professionals.
Experimental
Materials and Reagents
-
This compound Mesylate reference standard (99.6% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Human plasma (drug-free)
-
Ultrapure water
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector, autosampler, and a column oven was used.
Table 1: HPLC Operating Parameters
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate buffer (pH 5.0, adjusted with phosphoric acid) (33:67, v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection | UV at 258 nm |
| Run Time | 10 minutes |
| Retention Time | Approximately 4.8 minutes[1] |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound Mesylate reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare serial dilutions from the primary stock solution using a 50:50 mixture of methanol and water to obtain concentrations ranging from 10 ng/mL to 2000 ng/mL.
-
Calibration Standards (CS) and Quality Control (QC) Samples: Spike 95 µL of drug-free human plasma with 5 µL of the appropriate working standard solution to achieve final concentrations for the calibration curve and QC samples.
Plasma Sample Preparation Protocol (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (as the protein precipitating agent) to the plasma sample.[2][3][4]
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 20 µL of the supernatant into the HPLC system.
Method Validation
The developed method was validated in accordance with the US FDA's "Bioanalytical Method Validation Guidance for Industry".[5][6][7]
Linearity and Range
The linearity of the method was established by analyzing calibration standards at eight different concentrations ranging from 10 ng/mL to 1000 ng/mL in human plasma. The calibration curve was constructed by plotting the peak area of this compound against its concentration.
Table 2: Linearity Data
| Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated by analyzing replicate QC samples at three concentration levels (Low, Medium, and High).
Table 3: Accuracy and Precision Data
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| Low QC (30 ng/mL) | < 5% | ± 5% | < 6% | ± 6% |
| Medium QC (300 ng/mL) | < 4% | ± 4% | < 5% | ± 5% |
| High QC (800 ng/mL) | < 3% | ± 3% | < 4% | ± 4% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was defined as the concentration with an S/N of 3, and the LOQ was the lowest concentration on the calibration curve that could be quantified with acceptable precision and accuracy (S/N > 10).
Table 4: Sensitivity Data
| Parameter | Value (ng/mL) |
| LOD | 3 |
| LOQ | 10 |
Recovery
The extraction recovery of this compound from human plasma was determined by comparing the peak areas of extracted QC samples with those of unextracted standards of the same concentration.
Table 5: Recovery Data
| QC Concentration (ng/mL) | Mean Recovery (%) |
| Low QC (30 ng/mL) | > 85% |
| Medium QC (300 ng/mL) | > 88% |
| High QC (800 ng/mL) | > 90% |
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Logical relationship of the HPLC method development and validation process.
Conclusion
The described HPLC-UV method with protein precipitation for sample preparation provides a simple, rapid, and reliable approach for the quantification of this compound in human plasma. The method is validated over a suitable concentration range and meets the requirements for bioanalytical method validation. This application note provides a complete protocol that can be readily implemented in a research or clinical laboratory for pharmacokinetic and bioequivalence studies of this compound.
References
- 1. Validation of Simultaneous Volumetric and HPLC Methods for the Determination of this compound Mesylate in Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Application Notes and Protocols for In Vivo Evaluation of Pridinol's Muscle Relaxant Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo experimental models and detailed protocols for studying the muscle relaxant effects of Pridinol. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the efficacy and mechanism of action of this centrally acting muscle relaxant.
Introduction to this compound
This compound is a centrally acting muscle relaxant with anticholinergic properties.[1][2][3][4] Its primary mechanism of action involves the blockade of muscarinic acetylcholine receptors, which leads to a reduction in polysynaptic reflexes in the spinal cord.[2][3][5][6] This action results in the relaxation of skeletal muscle, making it effective in treating muscle spasms of both central and peripheral origin.[2][3] Preclinical studies are essential to further elucidate its pharmacological profile and to explore its potential in various models of muscle hypertonia.
Signaling Pathway of this compound's Muscle Relaxant Effect
This compound exerts its muscle relaxant effects primarily through the central nervous system by acting as a muscarinic acetylcholine receptor antagonist. This action interrupts the signaling pathways that lead to increased muscle tone and spasm.
Caption: Proposed signaling pathway for this compound's muscle relaxant action.
In Vivo Experimental Models and Protocols
Several established rodent models can be employed to assess the muscle relaxant properties of this compound. These tests evaluate motor coordination, grip strength, and the ability to counteract chemically induced muscle contractions.
Assessment of Motor Coordination: Rotarod Test
The rotarod test is a widely used method to evaluate the effect of a substance on motor coordination and balance in rodents. A deficit in performance can indicate a muscle relaxant effect or central nervous system depression.
Experimental Workflow: Rotarod Test
Caption: Workflow for the Rotarod test to assess motor coordination.
Protocol: Rotarod Test
-
Animals: Male Swiss albino mice (20-25 g) or Wistar rats (150-200 g).
-
Apparatus: A standard rotarod apparatus with a rotating rod (e.g., 3 cm diameter for mice, 7 cm for rats) divided into compartments.
-
Acclimation and Training: Acclimatize animals to the testing room for at least 1 hour before the experiment. Train the animals on the rotarod at a low, constant speed (e.g., 5 rpm) for 5 minutes for 2-3 consecutive days until a stable baseline performance is achieved.
-
Procedure:
-
On the test day, record the baseline latency to fall for each animal on an accelerating rod (e.g., 4 to 40 rpm over 5 minutes).
-
Divide the animals into groups (n=6-10 per group): Vehicle control (e.g., saline), Positive control (e.g., Diazepam 2-5 mg/kg, i.p.), and this compound-treated groups (e.g., 5, 10, 20 mg/kg, i.p. or p.o.).
-
Administer the respective treatments.
-
At a predetermined time post-administration (e.g., 30, 60, and 120 minutes), place the animals back on the accelerating rotarod.
-
Record the latency to fall for each animal. A cut-off time (e.g., 300 seconds) is typically set.
-
-
Data Analysis: The mean latency to fall for each group is calculated and compared using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant decrease in the latency to fall compared to the vehicle group indicates impaired motor coordination, which can be attributed to muscle relaxation or sedation.
Assessment of Muscle Tone: Inclined Plane Test
This test assesses the ability of an animal to maintain its grip on an inclined surface, which is a measure of muscle tone.
Protocol: Inclined Plane Test
-
Animals: Male Swiss albino mice (20-25 g).
-
Apparatus: An inclined plane apparatus with an adjustable angle. The surface should provide adequate grip (e.g., covered with a wire mesh).
-
Procedure:
-
Set the inclined plane at a steep angle (e.g., 65 degrees).
-
Divide animals into control and treatment groups as described for the rotarod test.
-
Administer the respective treatments.
-
At set time intervals post-administration (e.g., 30, 60, 120 minutes), place each mouse on the upper part of the inclined plane.
-
Observe the animal for a set period (e.g., 30 or 60 seconds) and record whether it is able to hold its position or slides down.
-
-
Data Analysis: The percentage of animals in each group that fail to remain on the inclined plane is calculated. An increased percentage of animals falling off in the this compound-treated groups compared to the vehicle group suggests muscle relaxation.
Assessment of Central Muscle Relaxant Activity: Antagonism of Chemically-Induced Convulsions
This compound's central mechanism of action can be investigated by its ability to protect against convulsions induced by agents that act on the central nervous system.
Strychnine is a glycine receptor antagonist in the spinal cord, leading to excessive motor neuron stimulation and tonic-clonic convulsions. A centrally acting muscle relaxant can delay the onset or reduce the severity of these convulsions.
Protocol: Strychnine-Induced Convulsions
-
Animals: Male Swiss albino mice (20-25 g).
-
Procedure:
-
Divide animals into control and treatment groups.
-
Administer vehicle or this compound at various doses.
-
After a suitable absorption time (e.g., 30 minutes for i.p. administration), administer a convulsant dose of strychnine nitrate (e.g., 1-2 mg/kg, i.p.).
-
Immediately place each mouse in an individual observation cage.
-
Observe the animals for the onset of tonic convulsions and mortality for a period of 30-60 minutes.
-
-
Data Analysis: The latency to the onset of convulsions and the percentage of animals protected from convulsions and mortality in each group are recorded. A significant increase in the latency to convulsions and a higher percentage of protection in the this compound-treated groups indicate a central muscle relaxant effect.
Nicotine can induce seizures through the activation of nicotinic acetylcholine receptors in the brain. As this compound has anticholinergic properties, it may antagonize these effects.
Protocol: Nicotine-Induced Seizures
-
Animals: Male Swiss albino mice (20-25 g).
-
Procedure:
-
Divide animals into control and treatment groups.
-
Administer vehicle or this compound at various doses.
-
After the absorption period, administer a convulsant dose of nicotine (e.g., 2-4 mg/kg, i.p.).
-
Observe the animals for the onset and severity of seizures (e.g., clonic, tonic-clonic) and mortality for at least 30 minutes.
-
-
Data Analysis: The percentage of animals exhibiting seizures and the mortality rate are calculated for each group. A reduction in the incidence of seizures and mortality in the this compound-treated groups would suggest an antagonistic effect at central nicotinic receptors.
Quantitative Data Summary
Due to the limited availability of specific preclinical in vivo studies on this compound in the public domain, the following table presents hypothetical data based on the expected outcomes from the described protocols. This table is for illustrative purposes to guide researchers in data presentation.
| Experimental Model | Species | This compound Dose (mg/kg) | Outcome Measure | Vehicle Control (Mean ± SEM) | This compound-Treated (Mean ± SEM) | Positive Control (e.g., Diazepam) (Mean ± SEM) |
| Rotarod Test | Mouse | 10 (i.p.) | Latency to Fall (s) | 285 ± 10 | 150 ± 15 | 95 ± 12 |
| 20 (i.p.) | 285 ± 10 | 80 ± 10 | ||||
| Inclined Plane Test | Mouse | 10 (i.p.) | % of Animals Falling | 10% | 50% | 80% |
| 20 (i.p.) | 10% | 90% | ||||
| Strychnine-Induced Convulsions | Mouse | 10 (i.p.) | Latency to Convulsion (min) | 5.2 ± 0.5 | 9.8 ± 0.8 | 15.5 ± 1.2 |
| 20 (i.p.) | 5.2 ± 0.5 | 14.1 ± 1.1 | ||||
| 10 (i.p.) | % Protection from Mortality | 0% | 40% | 80% | ||
| 20 (i.p.) | 0% | 70% |
*p < 0.05 compared to Vehicle Control.
Preclinical Safety Data
Preclinical toxicity studies provide essential information for dose selection in efficacy models.
| Species | Route of Administration | LD50 | Chronic Toxicity (6 months) | Teratogenicity | Reference |
| Mouse | Oral | 250 mg/kg | - | No effects at 25 mg/kg/day | [2][7] |
| Rat | Subcutaneous | 446 mg/kg | No toxic effects at 5-20 mg/kg/day | - | [2][7] |
Conclusion
The in vivo models and protocols described provide a robust framework for the preclinical evaluation of this compound's muscle relaxant effects. The rotarod and inclined plane tests are valuable for assessing effects on motor coordination and muscle tone, while the antagonism of chemically-induced convulsions can help to elucidate the central mechanism of action. Careful dose selection based on preclinical safety data is crucial for obtaining meaningful and reproducible results. Further studies utilizing these models will contribute to a more comprehensive understanding of this compound's pharmacology and its therapeutic potential.
References
- 1. Muscle relaxants by ved prakash | PPTX [slideshare.net]
- 2. This compound Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 3. Frontiers | Effectiveness rehabilitative therapy and this compound Mesylate in low back pain [frontiersin.org]
- 4. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]
- 5. Effectiveness rehabilitative therapy and this compound Mesylate in low back pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of oral this compound: Results of a randomized, crossover bioequivalence trial in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mhraproductsproduction.blob.core.windows.net [mhraproductsproduction.blob.core.windows.net]
Protocol for Assessing Pridinol Efficacy in Animal Models of Muscle Spasm
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Pridinol is a centrally acting muscle relaxant with anticholinergic properties.[1][2][3] It functions by blocking muscarinic acetylcholine receptors in the central nervous system, which leads to a reduction in muscle spasms and stiffness.[1][2][4] These application notes provide detailed protocols for assessing the efficacy of this compound in established animal models of muscle spasm. The described methods are designed to deliver robust and reproducible data for preclinical evaluation.
Animal Models of Muscle Spasm
The selection of an appropriate animal model is critical for evaluating the efficacy of muscle relaxants. Commonly used models include those induced by electrical stimulation, chemical agents, or genetic modifications.
-
Electrically-Induced Muscle Spasm: This is a highly reproducible model where controlled electrical stimulation is applied to a peripheral nerve, such as the sciatic nerve, to induce muscle contractions and spasms in anesthetized rodents.[5] This model allows for precise control over the frequency and intensity of the spasms.
-
Chemically-Induced Muscle Spasm: Agents like strychnine, a glycine receptor antagonist, can be used to induce generalized muscle spasms.[6][7][8] This model is useful for studying centrally acting muscle relaxants.
-
Genetic Models: Spontaneous mutations in some mouse strains, such as the Spa mouse model, result in early-onset hypertonia and spasticity, providing a model for hereditary spastic conditions.
Efficacy Assessment Methods
Several quantitative methods can be employed to assess the efficacy of this compound in these models:
-
Electromyography (EMG): EMG is a technique for recording the electrical activity produced by skeletal muscles. It provides a direct measure of muscle activity and can be used to quantify the reduction in spasm frequency and amplitude following drug administration.
-
Rotarod Test: This test is widely used to assess motor coordination and the muscle relaxant effects of drugs.[2][5] A reduction in the time an animal can stay on a rotating rod indicates muscle relaxation.
-
Grip Strength Test: This test measures the maximal force an animal can exert with its forelimbs or all four limbs.[1][9][10] A decrease in grip strength is indicative of muscle weakness or relaxation.[1]
Experimental Protocols
Electrically-Induced Muscle Spasm Model in Rats
Objective: To induce and measure muscle spasms in anesthetized rats via sciatic nerve stimulation and to assess the effect of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane, urethane)
-
Stimulating electrodes (bipolar cuff or needle electrodes)
-
Grass SD9 stimulator or equivalent
-
EMG recording equipment (needle electrodes, amplifier, data acquisition system)
-
This compound mesylate
-
Vehicle (e.g., saline)
Procedure:
-
Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.
-
Surgically expose the sciatic nerve of one hind limb.
-
Place stimulating electrodes around the sciatic nerve.
-
Insert EMG recording electrodes into the gastrocnemius muscle of the same limb.
-
Baseline Recording:
-
Deliver electrical pulses to the sciatic nerve. A typical protocol would be 1.0 msec pulses delivered every 2 seconds in 1-second trains of 5 Hz.[11] The stimulation voltage should be gradually increased until a consistent muscle contraction is observed (threshold), and then 1.5 times the threshold current is applied for the experiment.[11]
-
Record baseline EMG activity for a set period (e.g., 15 minutes).
-
-
Drug Administration:
-
Administer this compound or vehicle intraperitoneally (i.p.) or intravenously (i.v.).
-
-
Post-Drug Recording:
-
Continue electrical stimulation and EMG recording for a defined period (e.g., 60-120 minutes) to assess the effect of the treatment on the frequency and amplitude of muscle spasms.
-
EMG Data Analysis:
-
Rectify and integrate the EMG signal.
-
Quantify the total EMG activity (area under the curve) in defined time bins.
-
Measure the frequency and amplitude of spasm events.
-
Compare the post-drug data to the baseline data for each animal and between treatment groups.
Rotarod Test in Mice
Objective: To evaluate the effect of this compound on motor coordination as an index of muscle relaxation.
Materials:
-
Male CD-1 or Swiss Albino mice (20-30g)
-
Rotarod apparatus
-
This compound mesylate
-
Vehicle (e.g., saline)
-
Timer
Procedure:
-
Training:
-
Acclimatize mice to the testing room for at least 30 minutes before the experiment.[12]
-
Train the mice on the rotarod at a constant speed (e.g., 10-15 rpm) for 2-3 trials per day for 2-3 days. Mice that can stay on the rod for a predetermined time (e.g., 180 seconds) are selected for the study.
-
-
Baseline Measurement:
-
On the test day, record the latency to fall for each mouse (the time it remains on the rotating rod). The rod can be set to a constant speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).[13]
-
-
Drug Administration:
-
Administer this compound or vehicle (i.p.).
-
-
Post-Drug Measurement:
-
At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the rotarod and record the latency to fall.
-
A maximum cut-off time (e.g., 300 seconds) is typically set.
-
Grip Strength Test in Mice
Objective: To measure the effect of this compound on muscle strength.
Materials:
-
Male CD-1 or Swiss Albino mice (20-30g)
-
Grip strength meter with a wire grid or bar
-
This compound mesylate
-
Vehicle (e.g., saline)
Procedure:
-
Acclimatization:
-
Allow the mice to acclimate to the testing room for at least 30 minutes.[9]
-
-
Baseline Measurement:
-
Hold the mouse by the base of its tail and allow it to grasp the wire grid or bar with its forepaws.
-
Gently pull the mouse horizontally away from the grid until it releases its grip.[9]
-
The grip strength meter will record the peak force exerted in grams or Newtons.[3]
-
Perform 3-5 trials for each mouse and calculate the average.
-
-
Drug Administration:
-
Administer this compound or vehicle (i.p.).
-
-
Post-Drug Measurement:
-
At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), repeat the grip strength measurement as described in step 2.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables.
Table 1: Effect of this compound on Electrically-Induced Muscle Spasm in Rats
| Treatment Group | Dose (mg/kg) | Baseline EMG Activity (µV·s) | Post-Treatment EMG Activity (µV·s) | % Inhibition |
| Vehicle | - | Mean ± SEM | Mean ± SEM | - |
| This compound | 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 3 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effect of this compound on Rotarod Performance in Mice
| Treatment Group | Dose (mg/kg) | Baseline Latency to Fall (s) | 30 min Post-Treatment (s) | 60 min Post-Treatment (s) | 90 min Post-Treatment (s) |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 3 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Effect of this compound on Grip Strength in Mice
| Treatment Group | Dose (mg/kg) | Baseline Grip Strength (g) | 30 min Post-Treatment (g) | 60 min Post-Treatment (g) | 90 min Post-Treatment (g) |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 3 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Mandatory Visualizations
Caption: this compound's Mechanism of Action in the Neuromuscular Pathway.
Caption: General Experimental Workflow for Assessing this compound Efficacy.
References
- 1. Quantitative grip strength assessment as a means of evaluating muscle relaxation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expt 10 Effects of skeletal muscle relaxants using rota-rod apparatus | PPTX [slideshare.net]
- 3. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 4. Acute stimulation, EMG, and neural recording from a rat sciatic nerve using a self-sizing and soft closing ... [protocols.io]
- 5. ijbamr.com [ijbamr.com]
- 6. Strychnine Poisoning Causing Generalized Tetanic Spasm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strychnine: Biotoxin | NIOSH | CDC [cdc.gov]
- 8. litfl.com [litfl.com]
- 9. mmpc.org [mmpc.org]
- 10. Grip Strength Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 11. Sciatic Nerve Electrical Stimulation Enhances Locomotor Recovery in Rats Following Spinal Cord Contusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mmpc.org [mmpc.org]
- 13. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
Application Notes and Protocols for Utilizing Pridinol in Cholinergic Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pridinol is a centrally-acting muscle relaxant and antiparkinsonian agent that functions as a muscarinic acetylcholine receptor (mAChR) antagonist.[1] Its ability to cross the blood-brain barrier and its atropine-like mechanism of action make it a valuable pharmacological tool for investigating the role of cholinergic signaling in various physiological and pathological processes.[1] These application notes provide a comprehensive overview of this compound's pharmacological profile and offer detailed protocols for its use in key in vitro and in vivo experimental paradigms to dissect cholinergic pathways.
Pharmacological Profile of this compound
This compound acts as an antagonist at muscarinic acetylcholine receptors. While a complete binding profile across all receptor subtypes is not extensively documented in publicly available literature, it is known to exhibit affinity for M1 and M2 subtypes in the micromolar range. To provide a clear context for its non-selective nature, its profile is presented alongside that of atropine, a classic non-selective muscarinic antagonist.
Table 1: Muscarinic Receptor Binding Affinities of this compound and Atropine
| Antagonist | Receptor Subtype | Binding Affinity (Ki) | Species | Reference |
| This compound | M1 | ~3 - 10 µM | Not Specified | |
| M2 | ~3 - 10 µM | Not Specified | ||
| M3 | Data Not Available | - | - | |
| M4 | Data Not Available | - | - | |
| M5 | Data Not Available | - | - | |
| Atropine | M1 | 1.27 ± 0.36 nM | Human | [1] |
| M2 | 3.24 ± 1.16 nM | Human | [1] | |
| M3 | 2.21 ± 0.53 nM | Human | [1] | |
| M4 | 0.77 ± 0.43 nM | Human | [1] | |
| M5 | 2.84 ± 0.84 nM | Human | [1] |
Application Notes
This compound can be employed in a variety of experimental contexts to probe the function of cholinergic systems:
-
Elucidating the role of central vs. peripheral muscarinic receptors: Due to its ability to penetrate the blood-brain barrier, this compound can be administered systemically in vivo to block both central and peripheral mAChRs. By comparing its effects with a peripherally restricted muscarinic antagonist (e.g., N-methylscopolamine), researchers can differentiate between centrally and peripherally mediated cholinergic effects.
-
Investigating receptor subtypes in functional assays: In isolated tissue or cell-based assays, this compound can be used to antagonize responses mediated by muscarinic receptors. While it is not highly selective, its effects can be compared with those of subtype-selective antagonists to infer the involvement of specific M-receptor subtypes in a given physiological response.
-
Probing the cholinergic modulation of other neurotransmitter systems: By blocking muscarinic receptor signaling, this compound can be used to study the influence of acetylcholine on the release and activity of other neurotransmitters like dopamine and serotonin. This is particularly relevant in brain regions where cholinergic and other neurotransmitter systems are highly integrated.
Experimental Protocols
The following are detailed protocols that can be adapted for the use of this compound in studying cholinergic pathways.
In Vitro Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype expressed in cell membranes. It is a competitive binding assay using a radiolabeled antagonist.
Materials and Reagents:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
This compound stock solution (e.g., in DMSO).
-
Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., 1 µM Atropine).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
-
Filtration manifold.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[2]
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-NMS (at a concentration near its Kd), and 150 µL of the membrane suspension.
-
Non-specific Binding: 50 µL of 1 µM Atropine, 50 µL of [³H]-NMS, and 150 µL of the membrane suspension.
-
Competition: 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻³ M), 50 µL of [³H]-NMS, and 150 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[2]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration manifold. Wash the filters three times with 3 mL of ice-cold assay buffer.[2]
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [³H]-NMS against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value for this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay (Schild Analysis) in Guinea Pig Ileum
This ex vivo protocol determines the potency (pA₂) of this compound as a competitive antagonist at muscarinic receptors in a smooth muscle preparation.
Materials and Reagents:
-
Guinea pig ileum segment.
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM Glucose), gassed with 95% O₂ / 5% CO₂.
-
Acetylcholine (ACh) or Carbachol as the agonist.
-
This compound stock solution.
-
Organ bath setup with an isometric force transducer.
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the segment and mount it in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with 95% O₂ / 5% CO₂. Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g.[3]
-
Control Agonist Concentration-Response Curve: Obtain a cumulative concentration-response curve for the agonist (e.g., ACh from 10⁻⁹ M to 10⁻³ M). Record the contractile responses.
-
Washout: Thoroughly wash the tissue with fresh Krebs-Henseleit solution until the baseline tension is restored.
-
Antagonist Incubation: Add a known concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium.
-
Second Agonist Concentration-Response Curve: In the continued presence of this compound, obtain a second cumulative concentration-response curve for the agonist.
-
Repeat: Repeat steps 3-5 with at least two other increasing concentrations of this compound.
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.
-
Plot log(DR - 1) on the y-axis against the negative log of the molar concentration of this compound on the x-axis.
-
Perform a linear regression on the data. The x-intercept of the regression line is the pA₂ value, which is a measure of the antagonist's potency. A slope not significantly different from 1 is indicative of competitive antagonism.[4]
-
In Vivo Microdialysis for Cortical Acetylcholine Release
This protocol allows for the in vivo measurement of extracellular acetylcholine levels in a specific brain region (e.g., the cortex) of a freely moving animal and the effect of this compound on these levels.
Materials and Reagents:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Fraction collector.
-
HPLC system with electrochemical detection (HPLC-ED) for acetylcholine analysis.
-
Artificial cerebrospinal fluid (aCSF) for perfusion (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂), containing an acetylcholinesterase inhibitor (e.g., neostigmine, 0.5 µM) to prevent acetylcholine degradation.
-
This compound for systemic administration (e.g., intraperitoneal injection).
Procedure:
-
Surgery: Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[5] After a stabilization period (e.g., 1-2 hours), collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.
-
This compound Administration: Administer this compound systemically (e.g., i.p. injection).
-
Post-treatment Collection: Continue to collect dialysate samples at the same intervals for several hours post-injection.
-
Sample Analysis: Analyze the acetylcholine concentration in the dialysate samples using HPLC-ED.
-
Data Analysis:
-
Calculate the baseline acetylcholine concentration for each animal.
-
Express the post-treatment acetylcholine levels as a percentage of the baseline.
-
Compare the time course of acetylcholine release in this compound-treated animals to a vehicle-treated control group. As a muscarinic antagonist, this compound is expected to increase cortical acetylcholine release by blocking presynaptic M2 autoreceptors.[6][7]
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol can be used to study how this compound affects the electrical properties of cholinergic neurons or neurons receiving cholinergic input.
Materials and Reagents:
-
Brain slice preparation or cultured neurons.
-
Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer).
-
Glass micropipettes.
-
Artificial cerebrospinal fluid (aCSF) for recording (e.g., 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, 10 mM glucose), gassed with 95% O₂ / 5% CO₂.
-
Intracellular solution (e.g., 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES, pH adjusted to 7.2).[8]
-
Muscarinic agonist (e.g., Carbachol or Muscarine).
-
This compound stock solution.
Procedure:
-
Preparation: Prepare acute brain slices or cultured neurons containing the cells of interest.
-
Recording Setup: Place the preparation in the recording chamber of the patch-clamp rig and continuously perfuse with oxygenated aCSF.
-
Patching: Using a micromanipulator, approach a target neuron with a glass micropipette filled with intracellular solution. Form a high-resistance (gigaohm) seal with the cell membrane and then rupture the membrane to achieve the whole-cell configuration.[9]
-
Baseline Recording: In current-clamp mode, record the neuron's resting membrane potential and firing properties in response to current injections. In voltage-clamp mode, record baseline synaptic currents.
-
Agonist Application: Apply a muscarinic agonist to the bath to elicit a response (e.g., depolarization and increased firing in current-clamp, or an inward current in voltage-clamp).
-
This compound Application: After washing out the agonist, perfuse the bath with a solution containing this compound for several minutes.
-
Re-test with Agonist: In the continued presence of this compound, re-apply the muscarinic agonist and record the response. A competitive antagonist like this compound should reduce or block the agonist-induced effects.
-
Data Analysis: Compare the agonist-induced changes in membrane potential, firing rate, or ionic currents in the absence and presence of this compound.
Visualizations
Signaling Pathway
Caption: this compound's antagonistic action on postsynaptic and presynaptic muscarinic receptors.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining this compound's binding affinity via a competition radioligand assay.
Logical Relationship: Competitive Antagonism
References
- 1. apexbt.com [apexbt.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ANTAGONIST DISCRIMINATION BETWEEN GANGLIONIC AND ILEAL MUSCARINIC RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic and nicotinic modulation of cortical acetylcholine release monitored by in vivo microdialysis in freely moving adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oipub.com [oipub.com]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. docs.axolbio.com [docs.axolbio.com]
Application Note: Development and Evaluation of Sustained-Release Pridinol Mesylate Matrix Tablets
Audience: Researchers, scientists, and drug development professionals.
Introduction Pridinol Mesylate is a centrally acting anticholinergic agent with muscle relaxant properties, primarily used to treat muscle spasms and associated pain. According to the product information for immediate-release (IR) tablets, the elimination half-life of this compound in the human body is approximately two hours, necessitating frequent administration (3 to 8 times a day) to maintain effective therapeutic concentrations.[1] Such a dosing regimen can lead to poor patient compliance and fluctuations in plasma drug levels, known as the "peak and valley" phenomenon.[1]
The development of a sustained-release (SR) formulation for this compound is a strategic approach to overcome these limitations. An SR dosage form aims to release the drug at a predetermined rate over an extended period, thereby reducing dosing frequency, improving patient adherence, and maintaining a more stable plasma concentration within the therapeutic window.[2][3] This application note details the protocols for developing and evaluating an oral sustained-release matrix tablet formulation for this compound Mesylate based on published research.
Data Presentation
Quantitative data from relevant studies are summarized below for easy reference and comparison.
Table 1: Optimized Sustained-Release this compound Mesylate Formulation This table outlines the composition of a single 200 mg tablet designed for over 12 hours of drug release.[4][5]
| Component | Quantity per Tablet (mg) | Role |
| This compound Mesylate | 12 | Active Pharmaceutical Ingredient (API) |
| Hydroxypropyl Methylcellulose (HPMC K4M) | 60 | Hydrophilic Matrix Former |
| Ethylcellulose (EC) | 40 | Release-Modifying Polymer |
| Starch | 82 | Filler / Diluent |
| Sodium Carboxymethyl Cellulose (CMC-Na) | 4 | Binder |
| Magnesium Stearate | 2 | Lubricant |
| Total Weight | 200 |
Table 2: Representative In-Vitro Dissolution Profile This table presents a typical dissolution profile for the optimized this compound SR tablets, demonstrating drug release over a 12-hour period.[4]
| Time (hours) | Cumulative Drug Release (%) |
| 1 | 15 - 25 |
| 2 | 25 - 40 |
| 4 | 45 - 60 |
| 8 | 70 - 85 |
| 12 | > 90 |
Table 3: Pharmacokinetic Parameters of Immediate-Release (IR) this compound This data from a bioequivalence study of a 4 mg this compound Mesylate IR tablet serves as a baseline for evaluating the performance of an SR formulation.[6][7][8]
| Parameter | Geometric Mean Value | Unit |
| Cmax (Maximum Plasma Concentration) | 27.44 - 29.27 | ng/mL |
| Tmax (Time to Cmax) | 0.90 - 1.00 | hours |
| AUC0–tlast (Area Under the Curve) | 183.51 - 187.93 | h*ng/mL |
| T1/2 (Elimination Half-Life) | 18.85 - 19.14 | hours |
Note: While one study reports a long half-life of ~19 hours[7], the development rationale for SR formulations is often based on the shorter 2-hour half-life cited in Japanese product instructions, which would necessitate more frequent dosing.[1]
Table 4: Standard ICH Stability Study Conditions These are the standard conditions for stability testing of new drug products as per ICH guidelines.[9][10]
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Experimental Protocols & Methodologies
This section provides detailed protocols for the formulation and evaluation of this compound Mesylate SR tablets.
Protocol 1: Formulation of SR Tablets via Wet Granulation
This protocol describes the manufacturing process for the matrix tablets detailed in Table 1.[1]
Materials:
-
This compound Mesylate
-
HPMC K4M
-
Ethylcellulose
-
Starch
-
Sodium Carboxymethyl Cellulose (CMC-Na)
-
Magnesium Stearate
-
50% Ethanol Solution
Equipment:
-
Sieves (100-mesh, 24-mesh)
-
Planetary Mixer or High-Shear Granulator
-
Drying Oven
-
Rotary Tablet Press
Procedure:
-
Pre-treatment: Dry the starch at 100-105°C to a moisture content below 8%. Pulverize HPMC K4M, ethylcellulose, starch, CMC-Na, and magnesium stearate individually and pass them through a 100-mesh sieve.[1]
-
Blending: In a suitable blender, mix the sieved HPMC K4M, ethylcellulose, starch, and CMC-Na until a homogenous powder is obtained.
-
Drug Incorporation: Add the this compound Mesylate to the excipient blend using the geometric dilution method to ensure uniform distribution.[1]
-
Granulation: Add the 50% ethanol solution portion-wise to the powder blend under continuous mixing to form a damp mass (soft material).[1]
-
Wet Screening: Pass the damp mass through a 24-mesh sieve to produce wet granules.[1]
-
Drying: Dry the wet granules in an oven at 50°C until the desired moisture content is reached.
-
Dry Screening: Pass the dried granules through a 24-mesh sieve to break any aggregates and achieve a uniform granule size.[1]
-
Lubrication: Add the sieved magnesium stearate to the dried granules and blend for 3-5 minutes.
-
Compression: Compress the final blend into 200 mg tablets using a rotary tablet press.
Protocol 2: In-Vitro Dissolution Testing
This protocol is for evaluating the drug release profile of the formulated SR tablets.
Equipment & Reagents:
-
USP Dissolution Apparatus 1 (Rotating Basket) or Apparatus 2 (Paddle).[11]
-
Dissolution Vessels (900 mL capacity)
-
Water Bath with Heater and Circulator
-
HPLC system with UV detector
-
Dissolution Media: 900 mL of 0.1 M HCl (simulated gastric fluid) for the first 2 hours, followed by 900 mL of pH 6.8 phosphate buffer (simulated intestinal fluid).[12][13]
-
Syringes and 0.45 µm membrane filters.
Procedure:
-
Setup: Pre-heat the dissolution medium to 37°C ± 0.5°C. Place 900 mL of the medium into each dissolution vessel.
-
Tablet Introduction: Place one tablet in each rotating basket.
-
Test Initiation: Lower the baskets into the dissolution medium and immediately start the apparatus at a rotation speed of 100 rpm.[12]
-
Sampling: Withdraw 5 mL samples at specified time intervals (e.g., 1, 2, 4, 6, 8, 10, and 12 hours).[12] Immediately replace the withdrawn volume with an equal amount of fresh, pre-heated medium.
-
Sample Preparation: Filter each sample through a 0.45 µm membrane filter before analysis.
-
Quantification: Analyze the concentration of this compound Mesylate in each sample using a validated HPLC method.[4]
-
Calculation: Calculate the cumulative percentage of drug released at each time point.
Protocol 3: Stability Studies
This protocol outlines the stability testing for the final this compound SR formulation based on ICH guidelines.[9]
Procedure:
-
Batch Selection: Use at least three primary batches of the drug product for the study. The batches should be manufactured using a process that simulates the final production process.[9]
-
Packaging: Package the tablets in the proposed container closure system for marketing.
-
Storage: Place the packaged samples in stability chambers maintained at the conditions specified in Table 4.
-
Testing Schedule:
-
Analysis: At each testing point, evaluate the tablets for physical appearance, drug content (assay), degradation products (impurities), and in-vitro dissolution profile.
-
Evaluation: Analyze the data to establish a shelf life and recommended storage conditions for the product.
Visualizations
// Node Definitions formulation [label="Formulation Development\n(Wet Granulation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; qc_granules [label="Granule QC\n(Flow, Density)", fillcolor="#FBBC05", fontcolor="#202124"]; compression [label="Tabletting\n(Compression)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; qc_tablets [label="Tablet QC\n(Hardness, Friability, Weight)", fillcolor="#FBBC05", fontcolor="#202124"]; dissolution [label="In-Vitro Dissolution\nTesting", fillcolor="#34A853", fontcolor="#FFFFFF"]; kinetics [label="Release Kinetics\nAnalysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; stability [label="ICH Stability Studies\n(Accelerated & Long-Term)", fillcolor="#34A853", fontcolor="#FFFFFF"]; final [label="Final Formulation & Shelf-Life", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges formulation -> qc_granules; qc_granules -> compression; compression -> qc_tablets; qc_tablets -> dissolution; dissolution -> kinetics; qc_tablets -> stability [label="Optimized\nFormulation"]; kinetics -> final; stability -> final; } caption [label="Experimental workflow for this compound SR tablet development.", shape=plaintext, fontcolor="#202124"]; }
// Edges matrix -> hydration [label="Contact with Fluid"]; hydration -> gel; gel -> diffusion [color="#34A853"]; gel -> erosion [color="#EA4335"]; diffusion -> release; erosion -> release; } caption [label="Drug release from a hydrophilic (HPMC) matrix system.", shape=plaintext, fontcolor="#202124"]; }
// Node Definitions invitro [label="In-Vitro\nDissolution Profile\n(% Drug Released vs. Time)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; invivo [label="In-Vivo\nPlasma Concentration Profile\n(Conc. vs. Time)", fillcolor="#34A853", fontcolor="#FFFFFF"]; correlation [label="IVIVC Model\n(Level A, B, or C)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; goal [label="Predictive Tool for\nBioavailability & Quality Control", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges invitro -> correlation; invivo -> correlation; correlation -> goal; } caption [label="Logical relationship in IVIVC development.", shape=plaintext, fontcolor="#202124"]; }
References
- 1. CN103432093B - this compound methanesulfonate matrix sustained-release tablet and preparation method thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. latamjpharm.org [latamjpharm.org]
- 6. Pharmacokinetics of oral this compound: Results of a randomized, crossover bioequivalence trial in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of oral this compound: Results of a randomized, crossover bioequivalence trial in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. database.ich.org [database.ich.org]
- 10. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fip.org [fip.org]
- 12. Invitro : dissolution and drug release testing | PPTX [slideshare.net]
- 13. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for the Analysis of Pridinol Impurities and Degradation Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection, separation, and quantification of impurities and degradation products in Pridinol, a muscle relaxant. The protocols are designed to ensure the quality, stability, and safety of this compound in pharmaceutical formulations.
Introduction to this compound and its Potential Impurities
This compound, with the chemical name 1,1-Diphenyl-3-(piperidin-1-yl)propan-1-ol, is a centrally acting anticholinergic drug used to treat muscle spasms.[1][2] During its synthesis, storage, and formulation, various impurities and degradation products can arise, which may impact the safety and efficacy of the final drug product.[2] Therefore, robust analytical methods are crucial for their identification and control.
Common impurities can originate from starting materials, by-products of synthesis, or degradation of the active pharmaceutical ingredient (API).[1][2] Forced degradation studies on this compound have shown that it is susceptible to degradation under acidic, photolytic, and oxidative conditions.[3][4] The primary degradation products identified are Anhydro this compound (the elimination product, ELI) and this compound N-Oxide (NOX).[3][4][5]
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a primary technique for the detection and quantification of this compound and its impurities.[2] Several stability-indicating HPLC methods have been developed and validated for this purpose.[3][6]
Protocol 1: Stability-Indicating HPLC Method for this compound and its Degradation Products
This method is designed to separate this compound from its main degradation products, Anhydro this compound and this compound N-Oxide.[3][4]
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: 2-Propanol: 50mM Potassium Phosphate buffer (pH 6.0) (51:9:40, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Method Validation Summary:
| Parameter | This compound | Anhydro this compound | This compound N-Oxide |
| Linearity Range | 0.1 - 1.5 mg/mL | 0.1 - 1.3% relative to this compound | 0.1 - 1.3% relative to this compound |
| Correlation Coefficient (r) | 0.9983 | 0.9996 | 0.9995 |
| Limit of Quantification (LOQ) | - | 0.4 µg/mL (0.04%) | 0.5 µg/mL (0.05%) |
Protocol 2: HPLC Method for Process-Related Impurities
This method is suitable for the quality control of this compound mesylate bulk drug substance by separating process-related impurities.[7][8]
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 |
| Mobile Phase | 50mM Potassium Phosphate buffer (pH 6.4): Methanol: 2-Propanol (20:69:11, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm |
Method Validation Summary:
| Parameter | Value |
| Linearity Range | 0.05 - 2.5% |
| Correlation Coefficient (r²) | > 0.99 |
| Repeatability (RSD) | ≤ 1.5% |
| Limit of Quantification (LOQ) | < 0.01% |
| Accuracy (Recovery) | 99.1 - 102.7% |
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of analytical methods and to identify potential degradation products.[3][9]
Protocol for Forced Degradation of this compound Mesylate: [3][4]
-
Acid Hydrolysis: Reflux with 0.1N HCl. This compound shows significant degradation, leading to the formation of Anhydro this compound.[3][4]
-
Base Hydrolysis: Reflux with 0.1N NaOH. This compound is relatively stable under basic conditions.
-
Oxidative Degradation: Treatment with hydrogen peroxide. This condition leads to the formation of this compound N-Oxide.[3][4]
-
Photolytic Degradation: Exposure to visible and long-wavelength UV light. This can also lead to the formation of Anhydro this compound.[3][4]
-
Thermal Degradation: Heating the solid drug substance. This compound shows good stability under thermal stress.
Caption: Forced degradation pathways of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) - A Model Protocol
Proposed GC-MS Conditions:
| Parameter | Value |
| Column | Capillary column suitable for amine analysis (e.g., HP-INNOWax) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | Temperature gradient from 50 °C to 320 °C |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
Sample Preparation: Derivatization may be necessary to improve the chromatographic properties of polar impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) - A Model Protocol
LC-MS/MS offers high sensitivity and selectivity for the identification and quantification of impurities, especially at trace levels.[13][14][15] A model protocol for the analysis of this compound and its impurities is proposed below.
Proposed LC-MS/MS Conditions:
| Parameter | Value |
| LC System | UHPLC or HPLC |
| Column | C18 or similar reversed-phase |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) |
| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) in positive mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification or full scan for identification |
Expected Fragmentation: The fragmentation of this compound in the mass spectrometer would likely involve cleavage of the bond between the propanol chain and the piperidine ring, as well as loss of water from the molecular ion. The N-oxide would show a characteristic loss of an oxygen atom.
Caption: General workflow for this compound impurity analysis.
Summary of Known this compound Impurities and Degradation Products
| Impurity Name | Molecular Formula | Origin |
| Anhydro this compound | C₂₀H₂₃N | Degradation (Acidic, Photolytic)[16][17][18] |
| This compound N-Oxide | C₂₀H₂₅NO₂ | Degradation (Oxidative)[17][19] |
| This compound Impurity B | C₁₄H₁₉NO | Synthesis-related |
Conclusion
The analytical methods outlined in these application notes provide a robust framework for the detection, quantification, and characterization of impurities and degradation products in this compound. The validated HPLC methods are suitable for routine quality control and stability studies. While specific GC-MS and LC-MS/MS protocols require further development and validation, the proposed model methods offer a starting point for more in-depth investigations. A thorough understanding and control of impurities are paramount to ensuring the safety and efficacy of this compound-containing pharmaceutical products.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. researchgate.net [researchgate.net]
- 4. Validated stability-indicating HPLC method for the determination of this compound mesylate. Kinetics study of its degradation in acid medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dev.usmall.com [dev.usmall.com]
- 6. Validation of Simultaneous Volumetric and HPLC Methods for the Determination of this compound Mesylate in Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an HPLC method for the determination of process-related impurities in this compound mesylate, employing experimental designs. | Read by QxMD [read.qxmd.com]
- 8. Development and validation of an HPLC method for the determination of process-related impurities in this compound mesylate, employing experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Determination of fatty alkyl dimethyl tertiary amines by gas chromatography in the synthesis of cationic surfactants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GC–IRD methods for the identification of some tertiary amines related to MDMA | National Institute of Justice [nij.ojp.gov]
- 12. agilent.com [agilent.com]
- 13. LC–MS/MS quantification of 20(S)-protopanaxadiol in complex biological matrices for bioanalytical method validation and pharmacokinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-MS application for therapeutic drug monitoring in alternative matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. keio.elsevierpure.com [keio.elsevierpure.com]
- 16. GSRS [precision.fda.gov]
- 17. pharmaffiliates.com [pharmaffiliates.com]
- 18. veeprho.com [veeprho.com]
- 19. PubChemLite - this compound n-oxide (C20H25NO2) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for Cell-Based Screening of Pridinol-Like Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pridinol is a centrally acting muscle relaxant with well-established anticholinergic properties.[1][2] Its primary mechanism of action involves the antagonism of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) integral to the parasympathetic nervous system.[3][4][5] By blocking these receptors, this compound effectively reduces muscle spasms and stiffness.[1][2] Additionally, some evidence suggests a potential interaction with N-methyl-D-aspartate (NMDA) receptors, which could contribute to its overall pharmacological profile.[4][6][7]
These application notes provide a comprehensive framework for establishing a robust cell-based screening cascade to identify novel compounds that exhibit a pharmacological profile similar to this compound. The following protocols detail methods for assessing compound activity at the primary target, muscarinic acetylcholine receptors, and the potential secondary target, NMDA receptors.
Primary Screening Cascade: Targeting Muscarinic Acetylcholine Receptors
The primary screening strategy focuses on identifying antagonists of the five human muscarinic acetylcholine receptor subtypes (M1-M5). A tiered approach, beginning with a high-throughput functional assay followed by a confirmatory binding assay, is recommended to efficiently identify and characterize promising lead compounds.
Diagram: Primary Screening Workflow
Caption: Workflow for identifying this compound-like muscarinic antagonists.
Experimental Protocols: Primary Screening
Cell Line Selection
For these assays, Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing individual human muscarinic acetylcholine receptor subtypes (M1, M2, M3, M4, or M5) are recommended. These cell lines are commercially available from various vendors and provide a consistent and robust system for receptor-specific assays.
Protocol 1: Functional Antagonist Assay - Calcium Flux (for M1, M3, M5 Receptors)
M1, M3, and M5 muscarinic receptors couple to Gq/11 proteins, leading to an increase in intracellular calcium upon agonist stimulation.[4][5] This protocol describes a fluorescent-based calcium flux assay to screen for antagonists of these receptor subtypes.
Materials:
-
CHO-K1 or HEK293 cells stably expressing M1, M3, or M5 receptors
-
Cell culture medium (e.g., Ham's F-12K or DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
Muscarinic receptor agonist (e.g., Carbachol)
-
Reference antagonist (e.g., Atropine)
-
Test compounds
-
384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Plating:
-
Seed the cells into 384-well microplates at a density of 10,000-20,000 cells per well.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM (e.g., 2 µM), Pluronic F-127 (e.g., 0.02%), and optional Probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the cell culture medium and add 20 µL of the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and the reference antagonist in assay buffer.
-
Add the compounds to the plate (e.g., 5 µL per well) and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the agonist (Carbachol) at a concentration that elicits a submaximal response (EC80).
-
Place the plate in the fluorescence reader and initiate kinetic reading (Excitation: ~490 nm, Emission: ~525 nm).
-
After a baseline reading, inject the agonist into each well.
-
Continue reading the fluorescence signal for 2-3 minutes.
-
-
Data Analysis:
-
The antagonist effect is measured as the inhibition of the agonist-induced calcium flux.
-
Calculate the IC50 values for the test compounds and the reference antagonist.
-
Protocol 2: Functional Antagonist Assay - cAMP (for M2, M4 Receptors)
M2 and M4 muscarinic receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and lead to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] This protocol utilizes a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), to measure changes in cAMP levels.
Materials:
-
CHO-K1 or HEK293 cells stably expressing M2 or M4 receptors
-
Cell culture medium
-
Stimulation buffer (provided with the cAMP assay kit)
-
Forskolin (to stimulate cAMP production)
-
Muscarinic receptor agonist (e.g., Acetylcholine)
-
Reference antagonist (e.g., Atropine)
-
Test compounds
-
cAMP assay kit (e.g., HTRF cAMP Gi detection kit)
-
384-well low-volume white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Harvest the cells and resuspend them in stimulation buffer at the desired density.
-
-
Compound and Agonist Addition:
-
In a 384-well plate, add the test compounds or reference antagonist.
-
Add the agonist (Acetylcholine) at a concentration that produces a submaximal inhibition of the forskolin-induced cAMP response (EC80).
-
Add forskolin to all wells (except for negative controls) at a concentration that stimulates a robust cAMP signal.
-
Add the cell suspension to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
cAMP Detection:
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Signal Reading and Data Analysis:
-
Read the plate on an HTRF-compatible reader (Excitation: 320 nm, Emission: 620 nm and 665 nm).
-
The antagonist activity is observed as a reversal of the agonist-induced decrease in the HTRF signal.
-
Calculate the IC50 values for the test compounds.
-
Protocol 3: Confirmatory Assay - Competitive Radioligand Binding
This assay directly measures the binding of a test compound to the muscarinic receptor by competing with a radiolabeled antagonist. It is used to confirm the hits from the functional screens and to determine their binding affinity (Ki).
Materials:
-
Cell membranes prepared from CHO-K1 or HEK293 cells expressing M1-M5 receptors
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS)
-
Non-specific binding control (e.g., Atropine, 1 µM)
-
Test compounds
-
96-well filter plates (GF/B or GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add binding buffer, the radioligand ([3H]-NMS at a concentration near its Kd), and serial dilutions of the test compound.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of an unlabeled antagonist (e.g., 1 µM Atropine).
-
-
Incubation:
-
Add the cell membranes to each well.
-
Incubate at room temperature for 2-3 hours with gentle shaking to reach equilibrium.
-
-
Filtration and Washing:
-
Harvest the contents of the plate onto the filter plate using a cell harvester.
-
Rapidly wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Signal Detection and Data Analysis:
-
Dry the filter plates and add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate the specific binding and determine the Ki values of the test compounds using the Cheng-Prusoff equation.
-
Data Presentation: Muscarinic Receptor Antagonist Profile
The following table summarizes the expected data for this compound and a reference antagonist, Atropine, at the five human muscarinic receptor subtypes.
| Compound | Receptor Subtype | Assay Type | Parameter | Value | Reference |
| This compound | M2 | Radioligand Binding | Ki | ~10-100 nM | [8] |
| M1, M3, M4, M5 | Ki | Data not readily available | |||
| Atropine | M1 | Functional (Calcium) | IC50 | 1.3 nM | [9] |
| M2 | Radioligand Binding | Ki | ~1-2 nM | [10] | |
| M3 | Radioligand Binding | Ki | ~1-2 nM | [10] | |
| M4 | Radioligand Binding | Ki | ~1-2 nM | [10] | |
| M5 | Radioligand Binding | Ki | ~1-2 nM | [10] |
Secondary Screening: Investigating NMDA Receptor Activity
To explore the potential for a secondary mechanism of action, a functional assay for NMDA receptor antagonism can be employed. This is particularly relevant as NMDA receptor modulation can influence neuronal excitability.
Diagram: NMDA Receptor Signaling Pathway
Caption: Simplified NMDA receptor activation and calcium influx pathway.
Experimental Protocol: Secondary Screening
Protocol 4: NMDA Receptor Antagonist Assay - Calcium Flux
This assay measures the ability of a compound to inhibit the calcium influx induced by the activation of NMDA receptors.
Materials:
-
HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
NMDA receptor co-agonists (Glutamate and Glycine or D-Serine)
-
Reference antagonist (e.g., MK-801 or AP5)
-
Test compounds
-
384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating and Dye Loading:
-
Follow the same procedure as described in Protocol 1 for cell plating and dye loading.
-
-
Compound Addition:
-
Prepare and add test compounds and the reference antagonist as described in Protocol 1.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of the NMDA receptor co-agonists (e.g., 100 µM Glutamate and 50 µM Glycine) in assay buffer.
-
Use a fluorescence plate reader to measure the kinetic response upon the addition of the co-agonists.
-
-
Data Analysis:
-
Quantify the inhibition of the agonist-induced calcium signal by the test compounds.
-
Determine the IC50 values.
-
Data Presentation: NMDA Receptor Antagonist Profile
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| This compound | NMDA | Calcium Flux | IC50 | To be determined | |
| MK-801 | NMDA | Calcium Flux | IC50 | ~10-100 nM | Literature Value |
Conclusion
The protocols outlined in these application notes provide a robust and comprehensive strategy for the identification and characterization of this compound-like compounds. By employing a combination of functional and binding assays targeting muscarinic acetylcholine receptors, followed by a secondary screen for NMDA receptor activity, researchers can effectively triage compound libraries and identify promising lead candidates for further development as novel muscle relaxants. The detailed methodologies and data presentation formats provided herein are intended to facilitate the seamless integration of these assays into drug discovery workflows.
References
- 1. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Failures and successes of NMDA receptor antagonists: molecular basis for the use of open-channel blockers like memantine in the treatment of acute and chronic neurologic insults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The use of NMDA-receptor antagonists in the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. revvity.com [revvity.com]
- 10. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pridinol in Combination Therapy with NSAIDs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research and application of Pridinol in combination with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) for the management of musculoskeletal pain. This document includes a summary of clinical findings, detailed experimental protocols for preclinical research, and an exploration of the underlying mechanisms of action.
Introduction
The combination of a centrally acting muscle relaxant, such as this compound, with an NSAID presents a multimodal therapeutic strategy for musculoskeletal pain that is often associated with muscle spasms and inflammation. This compound, an anticholinergic agent, acts on the central nervous system to alleviate muscle spasms, while NSAIDs inhibit the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins involved in pain and inflammation.[1] This dual approach aims to provide synergistic or additive analgesia, allowing for potentially greater efficacy and the possibility of using lower doses of each agent, which may reduce the risk of adverse effects.
Clinical studies have demonstrated that the combination of this compound with NSAIDs, such as Meloxicam and Diclofenac, is effective in reducing pain and improving physical function in patients with conditions like acute low back pain and osteoarthritis.[2][3]
Quantitative Data from Clinical and Real-World Studies
The following tables summarize the quantitative data from studies evaluating the efficacy and safety of this compound in combination with NSAIDs.
Table 1: Efficacy of Meloxicam and this compound Combination in Musculoskeletal Pain
| Outcome Measure | Meloxicam + this compound | Meloxicam Alone | This compound Alone | p-value (Combination vs. Monotherapy) |
| VAS Score at 1 Week | Significant Reduction | Less Reduction | Less Reduction | <0.05 |
| VAS Score at 2 Weeks | Significant Reduction | Less Reduction | Less Reduction | <0.05 |
| VAS Score at 4 Weeks | Significant Reduction | No Significant Pain Relief | No Significant Pain Relief | <0.05 |
| WOMAC Score at 4 Weeks | Significant Improvement | No Significant Improvement | No Significant Improvement | <0.05 |
| Data synthesized from a preliminary observational study on adults with acute muscle pain and osteoarthritis.[2] |
Table 2: Comparative Efficacy of this compound vs. NSAIDs for Acute Low Back Pain (4-Week Study)
| Parameter | This compound (PRI) | NSAIDs | p-value |
| Responder Rate | 69.0% | 34.0% | <0.001 |
| Pain Intensity Reduction (PIX) | 73.0 ± 16.4% | 62.8 ± 22.8% | <0.001 |
| Functional Restriction Improvement (mPDI) | 69.0 ± 16.6% | 42.0 ± 30.2% | <0.001 |
| Physical Quality of Life Improvement (VR12-PCS) | 29.7 ± 10.3% | 18.2 ± 8.2% | <0.001 |
| Mental Quality of Life Improvement (VR12-MCS) | 18.5 ± 11.1% | 13.5 ± 11.7% | <0.001 |
| Data from a retrospective, non-interventional propensity-score matched dual cohort analysis of real-world data from the German Pain e-Registry.[4] |
Table 3: Safety Profile of this compound vs. NSAIDs in Acute Low Back Pain (4-Week Study)
| Adverse Event | This compound (PRI) | NSAIDs | p-value |
| Drug-Related Adverse Events (DRAEs) | 9.0% | 20.8% | <0.001 |
| DRAE-Related Treatment Discontinuations | 3.4% | 9.4% | <0.001 |
| Data from a retrospective, non-interventional propensity-score matched dual cohort analysis of real-world data from the German Pain e-Registry.[4] |
Proposed Synergistic Mechanism of Action
The synergistic analgesic effect of the this compound and NSAID combination is hypothesized to result from their complementary actions on different components of the pain pathway.
-
This compound's Action: As a centrally acting muscle relaxant with anticholinergic properties, this compound blocks muscarinic acetylcholine receptors. This action is thought to reduce the polysynaptic reflexes that lead to muscle spasms, a significant contributor to musculoskeletal pain.[5] By alleviating the muscle spasm component, this compound can interrupt the pain-spasm-pain cycle.
-
NSAID's Action: NSAIDs, such as meloxicam or diclofenac, are potent inhibitors of the COX-1 and COX-2 enzymes. These enzymes are critical for the conversion of arachidonic acid to prostaglandins (e.g., PGE2), which are key mediators of inflammation, pain, and fever. By reducing prostaglandin synthesis at the site of injury, NSAIDs decrease the sensitization of peripheral nociceptors.
The proposed synergy arises from:
-
Dual Targeting: The combination targets both the central (muscle spasm) and peripheral (inflammation and nociceptor sensitization) components of musculoskeletal pain.
-
Interruption of the Pain-Spasm-Pain Cycle: NSAIDs reduce the inflammatory pain that can trigger muscle spasms, while this compound directly alleviates the spasms, creating a more comprehensive interruption of this vicious cycle.
Experimental Protocols for Preclinical Research
The following protocols are designed for researchers to investigate the synergistic effects of this compound and NSAIDs in preclinical models.
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This model is used to assess the anti-inflammatory and anti-hyperalgesic effects of the drug combination.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound Mesylate
-
NSAID (e.g., Meloxicam, Diclofenac Sodium)
-
1% (w/v) Carrageenan solution in sterile saline
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Plethysmometer or digital calipers
-
Electronic von Frey anesthesiometer
Procedure:
-
Acclimatization: House animals for at least one week before the experiment with free access to food and water.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Vehicle control
-
This compound (multiple doses)
-
NSAID (multiple doses)
-
This compound + NSAID combinations (fixed-ratio combinations)
-
-
Drug Administration: Administer drugs or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at baseline (before carrageenan) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Assessment of Mechanical Hyperalgesia: At 3 hours post-carrageenan, measure the paw withdrawal threshold using an electronic von Frey anesthesiometer. Apply increasing pressure to the plantar surface of the paw until a withdrawal response is elicited.
-
Data Analysis:
In Vitro Model: Prostaglandin E2 (PGE2) Production in Cell Culture
This assay assesses the ability of the NSAID, alone and in combination with this compound, to inhibit the production of a key inflammatory mediator.
Materials:
-
Cell line (e.g., RAW 264.7 murine macrophages or human synoviocytes)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) for cell stimulation
-
This compound Mesylate
-
NSAID (e.g., Meloxicam, Diclofenac Sodium)
-
PGE2 ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Pre-incubate the cells with various concentrations of this compound, the NSAID, or their combination for 1-2 hours. Include a vehicle control.
-
Cell Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and PGE2 production. Incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of PGE2 inhibition for each treatment group compared to the LPS-stimulated vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for the NSAID.
-
Analyze the data for the combination treatment to assess any potentiation of the NSAID's inhibitory effect by this compound.
-
Summary and Future Directions
The combination of this compound and NSAIDs is a clinically effective strategy for managing musculoskeletal pain. The proposed synergistic mechanism involves the dual targeting of central muscle spasms and peripheral inflammation. The provided experimental protocols offer a framework for researchers to further investigate the preclinical efficacy and elucidate the precise mechanisms of synergy.
Future research should focus on:
-
Conducting robust preclinical studies using the described models to generate quantitative data on the synergistic interaction between this compound and various NSAIDs.
-
Investigating the potential for crosstalk between the muscarinic and cyclooxygenase signaling pathways in relevant cell types to provide a more detailed understanding of the molecular basis for synergy.[8]
-
Exploring the long-term safety and efficacy of this combination therapy in chronic musculoskeletal conditions.
By further exploring the preclinical and mechanistic aspects of this combination, the development of more effective and safer treatment strategies for musculoskeletal pain can be advanced.
References
- 1. wjpmr.com [wjpmr.com]
- 2. pharmakonpress.gr [pharmakonpress.gr]
- 3. researchgate.net [researchgate.net]
- 4. irispublishers.com [irispublishers.com]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. An isobolographic analysis of the antinociceptive effect of xylopic acid in combination with morphine or diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 8. Crosstalk between P2Y receptors and cyclooxygenase activity in inflammation and tissue repair - PMC [pmc.ncbi.nlm.nih.gov]
Volumetric and spectrophotometric methods for Pridinol mesylate determination
These application notes provide detailed protocols for the quantitative determination of Pridinol Mesylate in raw material using volumetric and spectrophotometric methods. The described procedures are intended for researchers, scientists, and professionals in drug development and quality control.
Volumetric Determination of this compound Mesylate
This method is based on the reaction of this compound Mesylate with sodium lauryl sulphate in a diluted sulphuric acid medium. The endpoint of the titration is determined using dimethyl yellow indicator, which results in a color change in the organic layer.[1][2][3][4] This ion-pair titration is a simple, cost-effective, and accurate method for quantifying this compound Mesylate.[1][2][3]
Experimental Protocol
Reagents and Materials:
-
This compound Mesylate standard
-
Sodium Lauryl Sulphate (0.01 N), standardized
-
Sulphuric Acid (10% w/v)
-
Dichloromethane
-
Dimethyl Yellow indicator
-
Distilled water
-
100 mL Conical flasks
-
Burette
-
Pipettes
Procedure:
-
Accurately weigh a specific amount of this compound Mesylate and transfer it to a 100 mL conical flask.
-
Dissolve the sample in 20 mL of distilled water and 5 mL of 10% (w/v) sulphuric acid.
-
Add 20 mL of dichloromethane and 3 drops of dimethyl yellow indicator to the flask.
-
Shake the flask vigorously.
-
Titrate the solution with standardized 0.01 N sodium lauryl sulphate.
-
After each addition of the titrant, shake the flask vigorously.
-
Continue the titration until the organic layer changes color from yellow to red-orange, indicating the endpoint.[1][2]
Data Presentation
| Parameter | Value | Reference |
| Linearity Range | 25% - 125% (w/v) | [1] |
| Correlation Coefficient (r) | 0.9998 | [1] |
| Regression Equation | y = 0.2605061x + 0.0254146 | [1] |
| Relative Standard Deviation (RSD) | 0.2% | [1] |
Workflow Diagram
Volumetric Titration Workflow for this compound Mesylate
Spectrophotometric Determination of this compound Mesylate
Spectrophotometric methods offer a rapid and sensitive approach for the determination of this compound Mesylate. Several techniques can be employed, including Q-absorbance ratio, derivative spectrophotometry, and H-Point Standard Addition Method (HPSAM), particularly for the simultaneous analysis of this compound Mesylate in combination with other drugs like Diclofenac Sodium.[5][6]
Experimental Protocols
A. Q-Absorbance Ratio Method
This method is suitable for the simultaneous determination of this compound Mesylate and another compound, such as Diclofenac Sodium. It involves measuring the absorbance at the isosbestic point of the two drugs and the λmax of one of the drugs.[5][6]
Procedure:
-
Prepare standard solutions of this compound Mesylate and the second drug (e.g., Diclofenac Sodium) in a suitable solvent.
-
Scan the solutions in a UV-Vis spectrophotometer to determine the λmax of this compound Mesylate and the isosbestic point.
-
For this compound Mesylate with Diclofenac Sodium, the selected wavelengths are 258 nm (λmax of this compound Mesylate) and 265 nm (isosbestic point).[5][6]
-
Prepare a series of solutions with varying concentrations of this compound Mesylate within its linear range.
-
Measure the absorbance of the standard solutions at the selected wavelengths.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine the concentration from the calibration curve.
B. Second Derivative Spectrophotometric Method
This method utilizes the second derivative of the absorption spectrum to eliminate background interference and resolve overlapping spectra. The determination is made at the zero-crossing wavelength of the interfering substance.[5][6]
Procedure:
-
Prepare standard solutions of this compound Mesylate.
-
Record the UV absorption spectra of the standard solutions.
-
Generate the second derivative spectra.
-
Identify the zero-crossing point of any interfering substance.
-
Measure the amplitude of the second derivative peak of this compound Mesylate at the selected wavelength.
-
Construct a calibration curve by plotting the derivative amplitude against the concentration.
-
Measure the derivative amplitude of the sample solution and determine the concentration.
Data Presentation
| Method | Linearity Range (µg/mL) | Wavelengths (nm) | Accuracy (Recovery %) | Reference |
| Q-Absorbance Ratio | 14 - 56 | 258 (λmax), 265 (isosbestic) | 100.64 ± 0.36 | [5][6] |
| Second Derivative | 4.0 - 30.0 | Zero-crossing wavelength | 101.98 ± 0.11 | [5][6] |
| H-Point Standard Addition (zero-order) | - | 224.18, 235.10 | 100.4 ± 0.545 | [5] |
| H-Point Standard Addition (second-derivative) | - | - | 100.12 ± 0.35 | [5] |
Workflow Diagram
Spectrophotometric Analysis Workflow for this compound Mesylate
References
- 1. Validation of Simultaneous Volumetric and HPLC Methods for the Determination of this compound Mesylate in Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of simultaneous volumetric and HPLC methods for the determination of this compound mesylate in raw material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. read.qxmd.com [read.qxmd.com]
- 5. researchgate.net [researchgate.net]
- 6. zancojournal.su.edu.krd [zancojournal.su.edu.krd]
Troubleshooting & Optimization
Technical Support Center: Overcoming Pridinol Mesylate Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility issues encountered with Pridinol mesylate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound mesylate?
A1: this compound mesylate is described as sparingly soluble in water.[1][2] Quantitative data varies across different sources, with one study reporting a water solubility of >58.7 µg/mL at pH 7.4, while another indicates a lower value of 0.0192 mg/mL.[3] This variability may be attributed to different experimental conditions.
Q2: How does pH affect the solubility of this compound mesylate?
A2: The solubility of this compound mesylate is pH-dependent. Its dissolution improves in acidic conditions due to the protonation of its piperidinic nitrogen (pKa ≈ 9.7).[4] A study on the dissolution of a combined tablet formulation of Meloxicam and this compound mesylate demonstrated this trend, with higher dissolution rates observed at lower pH values.[4][5]
Q3: How does temperature influence the solubility of this compound mesylate?
A3: While specific quantitative data on the temperature-dependent solubility of this compound mesylate is limited, a study on its dissolution profile suggests a marked temperature-dependent solubility.[2][4] Generally, for most solid solutes, solubility increases with temperature. A study on a monohydrated solvate of this compound mesylate showed that its dehydration behavior is highly dependent on the heating rate, which can influence its physical state and, consequently, its dissolution characteristics.[6]
Q4: What are some common strategies to enhance the aqueous solubility of this compound mesylate?
A4: Common strategies for enhancing the solubility of poorly soluble drugs like this compound mesylate include:
-
pH adjustment: Utilizing a lower pH to protonate the molecule and increase its interaction with water.
-
Co-solvency: Employing a mixture of water and a water-miscible organic solvent.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes.
-
Solid Dispersion: Dispersing the drug in a hydrophilic carrier matrix.
-
Nanoparticle Formulation: Reducing the particle size to the nanoscale to increase the surface area for dissolution.
Troubleshooting Guide
This guide provides a systematic approach for researchers facing challenges with this compound mesylate solubility.
Problem: Low or inconsistent solubility in aqueous buffers.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal pH | Adjust the pH of the aqueous solution to be more acidic (e.g., pH 4-6). | Increased solubility due to protonation of the piperidinic nitrogen. |
| Insufficient mixing/equilibration time | Ensure vigorous and prolonged stirring or sonication to facilitate dissolution. Allow sufficient time for the solution to reach equilibrium. | A clear solution indicating complete dissolution up to the solubility limit. |
| Common ion effect | If using a buffer containing a common ion with the mesylate salt, consider switching to a different buffer system. | Improved solubility by avoiding the suppression of dissociation. |
| Polymorphism | The crystalline form of the drug can impact solubility. Consider techniques like solid dispersion to create an amorphous form. | Amorphous forms generally exhibit higher apparent solubility and faster dissolution rates. |
Problem: Precipitation of this compound mesylate upon standing or dilution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Supersaturation | The initial dissolution method may have created a supersaturated solution that is thermodynamically unstable. | Determine the equilibrium solubility to avoid preparing supersaturated solutions. |
| Change in pH upon dilution | Diluting a pH-adjusted solution with a neutral solvent can cause the pH to shift, leading to precipitation. | Buffer the final solution or use a dilution medium with a similar pH. |
| Temperature fluctuations | A decrease in temperature can reduce solubility and cause precipitation. | Maintain a constant and controlled temperature throughout the experiment. |
Quantitative Data Summary
Table 1: Dissolution of this compound Mesylate at Different pH Values
| pH | Dissolution Medium | Temperature (°C) | Paddle Speed (rpm) | Approximate % Dissolved at 45 min |
| 5.5 | 50 mM Phosphate Buffer | 37.0 ± 0.5 | 75 | ~85% |
| 6.5 | 50 mM Phosphate Buffer | 37.0 ± 0.5 | 75 | ~80% |
| 7.5 | 50 mM Phosphate Buffer | 37.0 ± 0.5 | 75 | ~78% |
| 8.0 | 50 mM Phosphate Buffer | 37.0 ± 0.5 | 75 | ~75% |
Data adapted from a dissolution study of a combined tablet formulation.[4][5]
Experimental Protocols
Protocol 1: Preparation of a this compound Mesylate Solid Dispersion using Polyvinylpyrrolidone (PVP)
Objective: To enhance the aqueous solubility of this compound mesylate by creating an amorphous solid dispersion.
Materials:
-
This compound mesylate
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
Methodology:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Accurately weigh the required amounts of this compound mesylate and PVP K30.
-
Dissolve both the drug and the polymer in a minimal amount of methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Store the resulting solid dispersion in a desiccator.
-
Evaluate the solubility of the prepared solid dispersion in the desired aqueous medium and compare it to that of the pure drug.
Protocol 2: Preparation of this compound Mesylate-Cyclodextrin Inclusion Complex
Objective: To improve the solubility of this compound mesylate by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound mesylate
-
β-Cyclodextrin (or a derivative like HP-β-CD)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Freeze-dryer
Methodology:
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10% w/v).
-
Slowly add an excess amount of this compound mesylate to the cyclodextrin solution while stirring vigorously at room temperature.
-
Continue stirring the suspension for 24-48 hours to allow for complex formation. The temperature can be slightly elevated (e.g., 30-40°C) to facilitate the process.
-
After the equilibration period, filter the suspension to remove the undissolved drug.
-
Freeze the resulting clear solution at -80°C.
-
Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the inclusion complex.
-
Characterize the formation of the inclusion complex using techniques such as DSC, XRD, or NMR spectroscopy.
-
Determine the solubility of the inclusion complex in the desired aqueous medium.
Visualizations
Signaling Pathway of this compound Mesylate
This compound mesylate acts as a muscarinic acetylcholine receptor (mAChR) antagonist. By blocking these receptors, it inhibits the downstream signaling cascades initiated by acetylcholine.
Figure 1. Simplified signaling pathway of this compound mesylate as a muscarinic antagonist.
Experimental Workflow for Solubility Enhancement
This workflow provides a logical progression for addressing the solubility challenges of this compound mesylate.
Figure 2. A logical workflow for enhancing the aqueous solubility of this compound mesylate.
References
- 1. This compound | C20H25NO | CID 4904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. This compound mesylate | C21H29NO4S | CID 165542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Dissolution Test for Meloxicam and this compound Mesylate from Combined Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Pridinol In-Vivo Rodent Studies: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Pridinol dosage and administration in in-vivo rodent studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a centrally-acting muscle relaxant.[1][2] Its pharmacological effect is based on an atropine-like mechanism, where it functions as a muscarinic acetylcholine receptor (mAChR) antagonist.[2][3] By blocking the action of the neurotransmitter acetylcholine in the central and peripheral nervous system, this compound reduces the excitability of spinal motor neurons.[1] This inhibition of stimulus conduction leads to the relaxation of both smooth and striated muscle tissue, alleviating muscle spasms and stiffness.[1]
Q2: What is a recommended starting dose for this compound in a rodent efficacy study?
A2: Specific dosages for this compound in rodent efficacy models are not widely published. However, preclinical safety studies provide a strong basis for dose selection. A chronic 6-month toxicity study in rats found no toxic effects at doses between 5 to 20 mg/kg/day.[4] For initial efficacy studies, it is recommended to start with a dose within this established non-toxic range (e.g., 5, 10, or 20 mg/kg) and perform a dose-response evaluation to determine the optimal concentration for your specific model. It is critical to consider the acute toxicity data (see Table 2) to avoid adverse events.
Q3: What are the known pharmacokinetic (PK) parameters for this compound?
Q4: What potential side effects or behavioral changes should I monitor for in rodents?
A4: As an anticholinergic agent, this compound can produce dose-dependent side effects. In a general pharmacology study, high doses of this compound caused a decrease in spontaneous movement in mice, suggesting a sedative effect.[6] Researchers should monitor for signs of central nervous system depression, such as sedation, lethargy, or ataxia. Based on its mechanism and known human side effects, other potential observations could include signs analogous to dry mouth (e.g., increased water consumption), blurred vision (less readily observable), or changes in urination and defecation. It is crucial to distinguish between desired muscle relaxation and excessive sedation or other adverse effects.
Troubleshooting Guides
Q1: I am having difficulty dissolving this compound Mesylate. What vehicle should I use?
A1: this compound Mesylate is described as being sparingly soluble in water. One source indicates a solubility of >58.7 µg/mL at a pH of 7.4. If you are encountering solubility issues with a simple aqueous vehicle like sterile saline or phosphate-buffered saline (PBS), consider the following strategies:
-
pH Adjustment: The solubility of this compound Mesylate may be slightly affected by pH.[2] You can try adjusting the pH of your vehicle, staying within a physiologically tolerable range (typically pH 4.5-8.0 for parenteral routes).[3]
-
Use of Co-solvents/Surfactants: For many compounds with low water solubility, a formulation including a low percentage of a co-solvent or surfactant is common. Options include:
-
A small amount of DMSO (Dimethyl sulfoxide).
-
Surfactants like Tween 80 or Tween 20.
-
-
Creating a Suspension: If a true solution cannot be achieved at the desired concentration, you may need to prepare a homogenous suspension. Using a vehicle like 0.5% methylcellulose or carboxymethylcellulose (CMC) in water can help keep the compound evenly suspended.[4]
-
Important: Whenever using a non-aqueous vehicle or suspension, it is critical to run a vehicle-only control group in your study to ensure the vehicle itself does not have any biological effects on your experimental outcomes.[3]
Q2: My animals appear overly sedated or ataxic after dosing. What should I do?
A2: This observation likely indicates that the dose administered is too high, leading to excessive central nervous system effects beyond the desired muscle relaxation.
-
Dose Reduction: The most immediate action is to lower the dose in subsequent cohorts. Perform a dose-response study to find a new dose that provides efficacy with minimal side effects.
-
Animal Monitoring: For the affected animals, ensure they have easy access to food and water. Monitor their condition closely until they recover.
-
Review Administration: Confirm that your dose calculations and solution concentrations are correct. Inaccurate preparation can lead to accidental overdosing.
-
Differentiate from Efficacy: It is important to differentiate between therapeutic muscle relaxation and adverse ataxia. A well-designed study will include behavioral or functional endpoints (e.g., grip strength, rotarod test) to quantify both the desired effects and any unwanted motor impairment.
Q3: I am observing high variability in my experimental results between animals. What are potential causes?
A3: High variability can obscure true experimental outcomes. Consider these common sources of inconsistency:
-
Inconsistent Administration: Ensure your administration technique is consistent for all animals. For intraperitoneal (IP) injections, for example, incorrect placement can lead to injection into the gut or bladder, drastically altering absorption. For oral gavage, improper technique can cause stress or aspiration.
-
Vehicle Issues: If using a suspension, ensure it is thoroughly mixed before each administration to prevent settling and inconsistent dosing. If the vehicle itself causes irritation or stress, this can add variability.[3]
-
Animal Health and Stress: Ensure all animals are healthy and properly acclimatized before starting the experiment. Stress can significantly impact many physiological parameters.
-
Lack of Randomization: Properly randomize animals into treatment groups to avoid unintentional bias.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound (Note: Rodent-specific data is not readily available in published literature. The following data from other species is provided for reference.)
| Parameter | Human (Oral, 4 mg this compound Mesylate) | Beagle Dog (Oral, Standard Tablet)[6] |
| Tmax (Time to Peak Conc.) | 0.90 - 1.00 h | 1.00 h |
| Cmax (Peak Plasma Conc.) | 27.44 - 29.27 ng/mL | 286.04 ng/mL |
| T½ (Elimination Half-life) | 18.85 - 19.14 h | Not Reported |
| AUC₀-t (Area Under Curve) | 183.51 - 187.93 hng/mL | 1354.9 ng/mLh (AUC₀₋₂₄) |
Table 2: Preclinical Toxicity of this compound Mesylate
| Species | Route | LD₅₀ | No Observed Toxic Effect Level (Chronic Study) | Reference |
| Mouse | Oral | 250 mg/kg | Not Reported | [4] |
| Mouse | Intravenous | 35 mg/kg | Not Reported | |
| Rat | Subcutaneous | 446 mg/kg | 5 - 20 mg/kg/day (6 months) | [4] |
Experimental Protocols
Protocol: Intraperitoneal (IP) Injection of a Test Compound in a Mouse
This protocol describes a standard method for administering a substance via intraperitoneal injection.
Materials:
-
This compound Mesylate solution/suspension at the desired concentration.
-
Sterile syringes (1 mL is typical for mice).
-
Sterile needles (25-27 gauge is recommended).
-
Animal scale.
-
70% ethanol for disinfection.
Procedure:
-
Dose Calculation: Weigh the mouse immediately before injection. Calculate the exact volume to administer based on its body weight and the desired dose (in mg/kg).
-
Animal Restraint: Restrain the mouse firmly but gently. One common method is to scruff the mouse by pinching the loose skin over its neck and shoulders, and securing the tail. Turn the mouse over to expose its abdomen. The hind legs can be further secured with the little finger of the same hand. This position causes the abdominal organs to shift cranially, reducing the risk of puncture.
-
Locate Injection Site: Identify the injection site in the lower right or left abdominal quadrant. Avoid the midline to prevent injection into the urinary bladder and the linea alba.
-
Needle Insertion: Insert the needle, bevel up, at a 30-45 degree angle into the identified quadrant. The needle should only just penetrate the abdominal wall.
-
Aspirate: Gently pull back on the syringe plunger.
-
If no fluid or blood appears, you are correctly in the peritoneal cavity. Proceed to the next step.
-
If yellow fluid (urine) or greenish/brown fluid (intestinal contents) appears, withdraw the needle immediately. Do not inject. Release the animal and consult with veterinary staff. The animal should be excluded from the study.
-
If blood appears, you have likely entered a blood vessel. Withdraw the needle and apply gentle pressure. You may attempt the injection on the opposite side.
-
-
Injection: Inject the calculated volume smoothly and steadily.
-
Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for a few minutes to ensure there are no immediate adverse reactions and that no significant amount of the injected substance has leaked from the injection site.
Visualizations
References
- 1. Frontiers | Effectiveness rehabilitative therapy and this compound Mesylate in low back pain [frontiersin.org]
- 2. Effectiveness rehabilitative therapy and this compound Mesylate in low back pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gadconsulting.com [gadconsulting.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Publishers Panel [bolczasopismo.pl]
- 6. This compound mesylate | C21H29NO4S | CID 165542 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving the bioavailability of oral Pridinol formulations in animal models
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the bioavailability of oral Pridinol formulations in animal models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known metabolic pathways for this compound?
A1: this compound is primarily metabolized in the liver by Cytochrome P450 enzymes, specifically CYP2C19 and CYP2B6.[1][2][3][4] The main metabolite produced is 4-hydroxythis compound.[1][2][3] The drug is then eliminated renally, both as an unchanged drug and as glucuronidated or sulfoconjugated metabolites.[1][2][3][4]
Q2: What are some potential formulation strategies to improve the oral bioavailability of this compound?
A2: While specific research on advanced formulations for this compound is limited, several general strategies for poorly water-soluble drugs can be considered. This compound Mesylate is sparingly soluble in water.[5] These strategies include:
-
Orally Disintegrating Tablets (ODTs): This formulation has been shown to improve the rate of release and absorption of this compound Mesylate in beagle dogs compared to conventional tablets.[6]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-solvents can form fine oil-in-water microemulsions in the gastrointestinal tract, enhancing the solubilization and absorption of lipophilic drugs.[7][8][9][10][11]
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate the drug, potentially protecting it from degradation and enhancing its uptake.[12][13]
-
Polymeric Nanoparticles: These can improve drug solubility, provide controlled release, and protect the drug from the harsh environment of the GI tract.[11]
Q3: What are the reported pharmacokinetic parameters for this compound in animal models?
A3: A study in beagle dogs comparing orally disintegrating tablets (ODTs) and conventional tablets of this compound Mesylate provides some key pharmacokinetic data. See the table below for a summary.[6]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Mesylate Formulations in Beagle Dogs [6]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-12 (ng·h/mL) | T1/2 (h) | Relative Bioavailability (F0-∞) |
| Orally Disintegrating Tablet | 43.78 ± 3.66 | 0.52 ± 0.12 | 84.59 ± 37.24 | 1.43 ± 0.42 | 108.03% |
| Conventional Tablet | 36.48 ± 4.92 | 0.97 ± 0.16 | 77.58 ± 29.22 | 1.52 ± 0.67 | - |
Troubleshooting Guides
Issue 1: Low or Variable Oral Bioavailability in Animal Models
| Possible Cause | Troubleshooting Step |
| Poor Solubility of this compound Mesylate | This compound Mesylate is sparingly soluble in water.[5] Consider using a co-solvent or a different vehicle. For preclinical studies, a solution is often preferred to minimize dissolution-related variability. |
| First-Pass Metabolism | This compound undergoes hepatic metabolism by CYP2C19 and CYP2B6.[1][2][3][4] If high first-pass metabolism is suspected, consider formulation strategies that promote lymphatic absorption, such as lipid-based formulations. |
| Incorrect Gavage Technique | Improper oral gavage can lead to dosing errors or stress in the animal, affecting absorption. Ensure personnel are properly trained in the technique for the specific animal model. |
| Vehicle Effects | The chosen vehicle can significantly impact drug absorption. It is crucial to select a vehicle that ensures the drug remains in solution or suspension and does not cause gastrointestinal irritation. |
Issue 2: Adverse Events Observed During Animal Studies
| Observed Adverse Event | Possible Cause & Troubleshooting |
| Sedation, Drowsiness | These are known side effects of this compound due to its central anticholinergic activity.[1][2][14] If these effects are confounding the study, consider adjusting the dose. |
| Gastrointestinal Issues (e.g., diarrhea) | This has been reported as a possible side effect of this compound.[1][2] The formulation vehicle itself could also be a cause. Run a vehicle-only control group to rule out vehicle effects. |
| Tachycardia, Hypotension | These are also potential anticholinergic side effects.[1][2][14] Monitor vital signs if high doses are being administered. |
| Acute Toxicity at High Doses | Studies in mice have shown an oral LD50 of 250 mg/kg.[15] Ensure that the administered dose is within a safe and relevant range for the study's objectives. |
Experimental Protocols
Key Experiment: Oral Gavage of this compound Formulation in Rats
This protocol provides a general guideline for the oral administration of a this compound formulation to rats.
Materials:
-
This compound formulation (solution or suspension)
-
Appropriately sized oral gavage needles (flexible tips are recommended to minimize trauma)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Acclimatize the rats to the experimental conditions. Fasting overnight may be required depending on the study design, but ensure free access to water.
-
Dose Calculation: Weigh each rat immediately before dosing to accurately calculate the required volume of the formulation.
-
Animal Restraint: Gently but firmly restrain the rat to immobilize its head and straighten the neck and back. This alignment facilitates the passage of the gavage needle into the esophagus.
-
Gavage Needle Insertion:
-
Measure the gavage needle against the rat to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Gently insert the needle into the mouth, passing it along the side of the tongue.
-
Advance the needle slowly and smoothly into the esophagus. The rat should swallow as the needle passes. Do not force the needle. If resistance is met, withdraw and reinsert.
-
-
Dose Administration: Once the needle is correctly positioned, administer the formulation slowly to prevent regurgitation.
-
Needle Removal: Gently remove the gavage needle along the same path of insertion.
-
Post-Dosing Monitoring: Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea. Continue to monitor the animals at regular intervals as per the study protocol.
Visualizations
Diagram 1: this compound Metabolic Pathway
Caption: Metabolic pathway of this compound.
Diagram 2: Experimental Workflow for Comparing this compound Formulations
Caption: Workflow for in vivo comparison of this compound formulations.
References
- 1. Frontiers | Effectiveness rehabilitative therapy and this compound Mesylate in low back pain [frontiersin.org]
- 2. Effectiveness rehabilitative therapy and this compound Mesylate in low back pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of oral this compound: Results of a randomized, crossover bioequivalence trial in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Development and Validation of a Dissolution Test for Meloxicam and this compound Mesylate from Combined Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Self-emulsifying Drug Delivery System Improve Oral Bioavailability: Role of Excipients and Physico-chemical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpcbs.com [ijpcbs.com]
- 10. researchgate.net [researchgate.net]
- 11. medwinpublishers.com [medwinpublishers.com]
- 12. mdpi.com [mdpi.com]
- 13. ijraset.com [ijraset.com]
- 14. What is this compound Mesilate used for? [synapse.patsnap.com]
- 15. mhraproductsproduction.blob.core.windows.net [mhraproductsproduction.blob.core.windows.net]
Technical Support Center: Minimizing Off-target Effects of Pridinol in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Pridinol in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a centrally acting muscle relaxant that functions as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[1][2] Its therapeutic effect is achieved by blocking the action of acetylcholine at these receptors, leading to a reduction in muscle fiber excitability and relief from muscle spasms.[3] this compound is known to be blood-brain barrier permeable.[1][2]
Q2: What are the known on-target and potential off-target effects of this compound?
On-target effects are primarily related to the blockade of muscarinic receptors, leading to muscle relaxation.
Potential off-target effects can be inferred from its anticholinergic nature and lipophilic amine structure. These may include:
-
Anticholinergic side effects: Clinical observations report side effects such as dry mouth, dizziness, and gastrointestinal disturbances, which are characteristic of anticholinergic drugs.[4]
-
Central Nervous System (CNS) effects: Due to its ability to cross the blood-brain barrier, this compound can cause CNS-related effects.[1][2] In vitro models using neuronal and astrocytic cells have been developed to study the cognitive-impairing effects of anticholinergic drugs.[5]
-
Cardiovascular effects: Muscarinic receptors are involved in regulating heart rate, and off-target effects on cardiac M2 receptors could be a concern.
-
Interactions with other receptors: Non-selective muscarinic antagonists have been shown to interact with other receptors, such as serotonin (5-HT) receptors, at higher concentrations. For example, scopolamine and atropine have been demonstrated to be competitive antagonists at 5-HT3 receptors.[6][7]
-
Lysosomal sequestration: As a lipophilic amine, this compound has the potential to be sequestered in acidic organelles like lysosomes, a phenomenon known as lysosomal trapping.[8] This can lead to an accumulation of the compound inside the cell, potentially causing cytotoxicity unrelated to its primary target.
Q3: How can I minimize off-target effects of this compound in my cellular assays?
Minimizing off-target effects is crucial for obtaining reliable experimental data. Key strategies include:
-
Use the lowest effective concentration: Determine the optimal concentration of this compound that elicits the desired on-target effect with minimal off-target engagement. This can be achieved through careful dose-response studies.
-
Employ control compounds: Use a structurally related but inactive compound as a negative control to differentiate specific from non-specific effects. A well-characterized, highly selective muscarinic antagonist can serve as a positive control for on-target effects.
-
Utilize orthogonal assays: Confirm your findings using multiple, distinct assay formats that measure different aspects of the cellular response. For example, supplement a binding assay with a functional assay.
-
Consider the experimental timeframe: Short-term exposure is preferable to minimize the potential for adaptive responses and cytotoxicity.
-
Optimize cell density: Cell density can influence the apparent potency of a compound. Ensure consistent cell numbers across experiments.
-
Serum concentration: Components in serum can bind to the compound, reducing its free concentration. Consider using reduced-serum or serum-free media where appropriate.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in a functional assay (e.g., calcium flux assay).
| Possible Cause | Troubleshooting Step |
| Cell health and viability issues | Prior to the assay, assess cell viability using a method like Trypan Blue exclusion. Ensure cells are in the logarithmic growth phase and are not over-confluent. |
| Compound precipitation | Visually inspect the compound solution for any precipitates. This compound's solubility can be pH-dependent. Ensure the compound is fully dissolved in the assay buffer. Consider a brief sonication if necessary. |
| Assay interference | Some compounds can interfere with the fluorescent dyes used in calcium flux assays. Run a control with the compound in the absence of cells to check for autofluorescence. |
| Receptor desensitization | Prolonged exposure to even low levels of agonists in the media can desensitize receptors. Ensure thorough washing of cells before starting the assay. |
| Inconsistent agonist concentration | Prepare fresh agonist dilutions for each experiment. Verify the potency of the agonist stock periodically. |
| Incorrect antagonist incubation time | Determine the optimal pre-incubation time for this compound to reach equilibrium with the receptors before adding the agonist. |
Problem 2: Unexpected cytotoxicity observed in a cell viability assay (e.g., MTT assay).
| Possible Cause | Troubleshooting Step |
| Off-target cytotoxicity | The observed cell death may be a true off-target effect. Confirm the finding with a different viability assay (e.g., CellTiter-Glo®, which measures ATP levels) to rule out assay-specific artifacts. The MTT assay can be influenced by changes in cellular metabolism.[4] |
| Lysosomal trapping | Lipophilic amines can accumulate in lysosomes, leading to lysosomal membrane permeabilization and cell death. Co-incubate with an inhibitor of lysosomal acidification (e.g., chloroquine or bafilomycin A1) to see if this rescues the cytotoxic effect. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is well below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control with the same solvent concentration. |
| Compound degradation | This compound may degrade over time in culture media, forming toxic byproducts. Prepare fresh compound dilutions for each experiment and minimize exposure to light. |
| Apoptosis or necrosis induction | Use assays that can differentiate between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining) to understand the mechanism of cell death. |
Quantitative Data
Due to the limited availability of a comprehensive public binding profile for this compound across a wide range of receptors, the following tables provide representative binding affinities (Ki in nM) for the well-characterized, non-selective muscarinic antagonist Atropine . This data illustrates the typical on- and off-target profile that might be expected from such a compound.
Table 1: Representative On-Target Binding Profile (Atropine)
| Receptor Subtype | Ki (nM) |
| Muscarinic M1 | 1.0 - 2.0 |
| Muscarinic M2 | 1.0 - 2.5 |
| Muscarinic M3 | 1.0 - 2.0 |
| Muscarinic M4 | 1.0 - 2.5 |
| Muscarinic M5 | 1.5 - 3.0 |
| Data compiled from various pharmacological sources. Actual values may vary depending on the assay conditions. |
Table 2: Representative Off-Target Binding Profile (Atropine)
| Receptor/Target | Ki (nM) | Fold Selectivity vs. M1 (approx.) |
| Alpha-1A Adrenergic | >10,000 | >5,000x |
| Alpha-2A Adrenergic | >10,000 | >5,000x |
| Beta-1 Adrenergic | >10,000 | >5,000x |
| Dopamine D2 | >10,000 | >5,000x |
| Histamine H1 | ~1,000 | ~500x |
| Serotonin 5-HT2A | >10,000 | >5,000x |
| Serotonin 5-HT3 | ~7,940[7] | ~4,000x |
| This table illustrates that while non-selective within the muscarinic receptor family, atropine shows significant selectivity over other common GPCRs. |
Experimental Protocols
Protocol 1: On-Target Activity Assessment using a Calcium Flux Assay
This protocol is designed to measure the antagonist effect of this compound on M1 muscarinic receptor-mediated calcium mobilization.
Materials:
-
CHO-K1 cells stably expressing the human M1 muscarinic receptor (or other suitable cell line)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid
-
This compound stock solution (e.g., 10 mM in DMSO)
-
M1 receptor agonist (e.g., Carbachol or Acetylcholine)
-
Black, clear-bottom 96-well or 384-well cell culture plates
-
Fluorescent plate reader with kinetic reading capabilities and liquid handling (e.g., FLIPR, FlexStation)
Methodology:
-
Cell Plating: Seed the M1-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127.
-
Dilute this mixture into the assay buffer to the desired final concentration (e.g., 2-4 µM Fluo-4 AM). Add probenecid to a final concentration of 2.5 mM to inhibit dye extrusion.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation and Data Acquisition:
-
Place the plate in the fluorescent plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's liquid handler to add the M1 agonist at a concentration that elicits a sub-maximal response (e.g., EC80).
-
Immediately begin kinetic measurement of fluorescence intensity for 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot the ΔF against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Off-Target Cytotoxicity Assessment using the MTT Assay
This protocol assesses the potential cytotoxic effects of this compound.
Materials:
-
Cell line of interest (e.g., HEK293, HepG2)
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Clear 96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Methodology:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium and MTT only) from all other readings.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 for cytotoxicity.
-
Visualizations
References
- 1. This compound | C20H25NO | CID 4904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A predictive in vitro model of the impact of drugs with anticholinergic properties on human neuronal and astrocytic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability-Indicating HPLC Method for Pridinol Mesylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the stability-indicating HPLC method for Pridinol mesylate under stress conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound mesylate under stress conditions?
A1: Under forced degradation conditions, this compound mesylate primarily degrades into two main products: the product resulting from water elimination (ELI) and the N-oxidation derivative (NOX).[1][2] Significant degradation is observed under acidic and photolytic conditions, leading to the formation of ELI, while oxidative stress results in the formation of NOX.[1][2]
Q2: What are the critical parameters of the HPLC method for separating this compound mesylate and its degradation products?
A2: A validated stability-indicating HPLC method is crucial for resolving this compound mesylate from its degradation products. Key parameters include the use of a C18 column and a mobile phase composition that allows for adequate separation. For instance, a mixture of methanol, 2-propanol, and a potassium phosphate buffer has been shown to be effective.[2][3] The choice of detection wavelength is also critical, with 220 nm being suitable for quantifying this compound mesylate and its degradation products.[2][3]
Q3: How can I ensure the specificity of my HPLC method?
A3: To ensure specificity, the method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][3] This can be demonstrated by obtaining peak purity indices greater than 0.999 using a diode-array detector and ensuring a satisfactory resolution (Rs > 2.0) between the peaks of this compound mesylate and its impurities.[2][3]
Q4: What are the typical validation parameters I should assess for this method?
A4: The stability-indicating HPLC method should be validated according to ICH guidelines.[3] Key validation parameters include:
-
Specificity: The ability to measure the analyte in the presence of its degradation products.[2][3]
-
Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a specified range.[1][2]
-
Precision: Assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels.[1][2]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[1][4]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[2]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) for this compound mesylate or its degradation products. | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample overload. | 1. Adjust the pH of the mobile phase buffer to be within the optimal range for the column and analytes.[2][5] 2. Replace the column with a new one of the same type. 3. Reduce the concentration of the sample being injected. |
| Inadequate resolution between this compound mesylate and a degradation product. | 1. Mobile phase composition is not optimal. 2. Flow rate is too high. | 1. Modify the mobile phase composition by adjusting the ratio of organic solvent to aqueous buffer. A statistical design of experiments can be employed for optimization.[2] 2. Reduce the flow rate to increase the retention time and improve separation.[5] |
| Baseline drift or noise. | 1. Contaminated mobile phase or column. 2. Detector lamp is failing. 3. Air bubbles in the system. | 1. Prepare fresh mobile phase using HPLC-grade solvents and filter it.[3] Flush the column with a strong solvent. 2. Replace the detector lamp. 3. Degas the mobile phase before use. |
| Inconsistent retention times. | 1. Fluctuation in column temperature. 2. Inconsistent mobile phase preparation. 3. Pump malfunction. | 1. Use a column oven to maintain a consistent temperature.[1] 2. Ensure the mobile phase is prepared accurately and consistently for each run. 3. Check the pump for leaks and ensure it is delivering a constant flow rate. |
| No degradation observed under stress conditions. | 1. Stress conditions are not harsh enough. | 1. Increase the concentration of the stress agent, the duration of exposure, or the temperature as appropriate for the specific stress condition.[6] |
Experimental Protocols
Forced Degradation (Stress) Studies
Forced degradation studies are performed to generate the degradation products and demonstrate the stability-indicating nature of the analytical method.[6][7]
1. Acid Hydrolysis:
-
Dissolve this compound mesylate in 0.1N HCl.[2]
-
Reflux the solution for a specified period (e.g., 8 hours).[6]
-
Neutralize the solution before analysis.
2. Base Hydrolysis:
-
Dissolve this compound mesylate in 0.1N NaOH.
-
Reflux the solution for a specified period.
-
Neutralize the solution before analysis.
3. Oxidative Degradation:
-
Treat a solution of this compound mesylate with a solution of hydrogen peroxide (e.g., 3-30%).[6]
-
Keep the solution at room temperature for a specified duration.
4. Thermal Degradation:
-
Expose the solid drug substance to elevated temperatures (e.g., above 50°C) for a defined period.[6]
-
Dissolve the sample in a suitable solvent for analysis.
5. Photolytic Degradation:
-
Expose a solution of this compound mesylate to visible and long-wavelength UV light.[2]
-
Analyze the sample at appropriate time intervals.
HPLC Method
The following are examples of HPLC methods that have been used for the analysis of this compound mesylate and its degradation products.
-
Column: C18
-
Mobile Phase: A mixture of Methanol, 2-propanol, and 50mM potassium phosphate solution (pH 6.0) in a ratio of 51:9:40 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column: Reversed-phase C18
-
Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate (pH adjusted to 5.0) in a ratio of 1:2 (v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 258 nm.
Data Presentation
Table 1: Summary of HPLC Methods for this compound Mesylate Analysis
| Parameter | Method 1[2][3] | Method 2[5][8] | Method 3[4] |
| Column | C18 | C18 | C18 |
| Mobile Phase | MeOH:2-propanol:50mM KH2PO4 (pH 6.0) (51:9:40) | ACN:0.05M KH2PO4 (pH 5.0) (1:2) | MeOH:2-propanol:50mM KH2PO4 (pH 6.4) (69:11:20) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Detection Wavelength | 220 nm | 258 nm | 245 nm |
Table 2: Summary of Validation Parameters
| Parameter | Result | Reference |
| Linearity (r²) | >0.99 | [1][4] |
| Precision (RSD) | ≤1.5% | [4] |
| Accuracy (Recovery) | 99.1-102.7% | [4] |
| LOQ of Impurities | <0.01% | [4] |
| Peak Purity Index | >0.9995 | [4] |
| Resolution (Rs) | >2.0 | [2] |
Visualizations
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Caption: A logical troubleshooting guide for common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Validated stability-indicating HPLC method for the determination of this compound mesylate. Kinetics study of its degradation in acid medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Development and validation of an HPLC method for the determination of process-related impurities in this compound mesylate, employing experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of Simultaneous Volumetric and HPLC Methods for the Determination of this compound Mesylate in Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianjpr.com [asianjpr.com]
- 7. biomedres.us [biomedres.us]
- 8. researchgate.net [researchgate.net]
Addressing matrix effects in the bioanalysis of Pridinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Pridinol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the bioanalysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency by the presence of co-eluting endogenous components in the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression or enhancement, which can negatively impact the accuracy, precision, and sensitivity of the LC-MS/MS analysis of this compound.[2][3] These effects can result in erroneous pharmacokinetic data.[3]
Q2: Which ionization technique is generally more susceptible to matrix effects in bioanalysis?
A2: Electrospray ionization (ESI) is often more susceptible to matrix effects compared to atmospheric pressure chemical ionization (APCI).[4][5] For the analysis of this compound, which contains a piperidine ring and a tertiary alcohol, ESI in positive ion mode is a common choice. Therefore, careful evaluation and management of matrix effects are crucial.
Q3: What are the common regulatory expectations regarding matrix effects for bioanalytical method validation?
A3: Regulatory bodies like the FDA and EMA require that matrix effects be investigated and minimized during method validation to ensure the reliability of the data.[6] This typically involves assessing the matrix effect in at least six different lots of the biological matrix.[7] The coefficient of variation (CV) of the internal standard-normalized matrix factor should be within 15%.
Q4: What is a suitable internal standard (IS) for the bioanalysis of this compound?
A4: A stable isotope-labeled (SIL) internal standard is the ideal choice as it shares very similar physicochemical properties with the analyte and can effectively compensate for matrix effects. When a SIL-IS for this compound is not available, a structural analog can be used. Diphenidol hydrochloride has been successfully used as an internal standard in a pharmacokinetic study of this compound.[8] Diphenidol is structurally very similar to this compound, making it a suitable analog IS.
Troubleshooting Guide
This guide addresses specific issues related to matrix effects that you might encounter during the bioanalysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of results between different plasma lots. | Variable matrix effects between individual lots of plasma. | Evaluate the matrix effect using at least six different sources of plasma. If significant variability is observed, optimize the sample preparation method for better cleanup. |
| Low signal intensity or complete signal loss for this compound. | Significant ion suppression from co-eluting matrix components, such as phospholipids. | 1. Optimize Sample Preparation: Switch from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances. 2. Chromatographic Separation: Modify the HPLC/UPLC gradient to better separate this compound from the region where phospholipids typically elute. 3. Internal Standard: Ensure a suitable internal standard (ideally a SIL-IS or a close structural analog like Diphenidol) is used to compensate for the suppression. |
| Inconsistent internal standard response. | The internal standard itself is affected by matrix effects, or there are issues with its addition or stability. | Verify the precision of the IS addition. Investigate the stability of the IS in the matrix. If the IS is also suppressed, a cleaner sample extract is necessary. |
| High signal intensity and poor accuracy (ion enhancement). | Co-eluting matrix components are enhancing the ionization of this compound. | While less common than suppression, ion enhancement also compromises data accuracy. The same solutions for ion suppression (optimized sample preparation and chromatography) should be applied. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the assessment and mitigation of matrix effects in this compound bioanalysis.
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
This method quantitatively determines the extent of ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound and IS spiked in the reconstitution solvent.
-
Set B (Post-Spiked Sample): Blank plasma is extracted first, and then this compound and IS are added to the final extract.
-
Set C (Pre-Spiked Sample): this compound and IS are spiked into blank plasma before the extraction process.
-
-
Analyze all three sets by the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) % = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (RE) % = (Peak Area in Set C / Peak Area in Set B) * 100
-
An MF of 100% indicates no matrix effect. MF < 100% indicates ion suppression, and MF > 100% indicates ion enhancement.
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
LLE is an effective technique for reducing matrix effects by separating the analyte from many endogenous components.
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution (e.g., Diphenidol in methanol).
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the pH and ensure this compound is in its free base form.
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Vortex for 5-10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)
SPE can provide even cleaner extracts than LLE. A mixed-mode cation exchange sorbent is often suitable for basic compounds like this compound.
-
Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat the plasma sample: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.
-
Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
Quantitative Data Summary
The following tables summarize typical quantitative data that might be generated during the validation of a bioanalytical method for this compound. The data for Diphenidol, a structurally similar compound used as an internal standard for this compound, is presented as a reasonable proxy.
Table 1: Matrix Effect and Recovery Data for this compound and IS (Diphenidol)
| Analyte | Concentration (ng/mL) | Matrix Factor (%) | Recovery (%) |
| This compound | Low QC | 92.5 | 88.2 |
| High QC | 95.1 | 90.5 | |
| Diphenidol (IS) | Working Conc. | 94.3 | 89.8 |
Note: This data is illustrative and may vary depending on the specific method and matrix lots.
Table 2: Matrix Effect of Diphenidol in Mouse Plasma
| Concentration (ng/mL) | Matrix Effect (%) |
| 2 | 113 |
| 20 | 88 |
| 200 | 102 |
Source: Adapted from a study on the determination of Diphenidol in mouse plasma.[8]
Visualizations
Workflow for Assessing and Mitigating Matrix Effects
Caption: A logical workflow for the assessment and mitigation of matrix effects.
Sample Preparation Workflow Comparison
Caption: Comparison of common sample preparation workflows for this compound bioanalysis.
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Resolution of Pridinol Enantiomers by Chiral Chromatography
Welcome to the technical support center for the chiral separation of Pridinol enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral stationary phases (CSPs) for separating enantiomers of compounds like this compound?
A1: For compounds like this compound, which contains a tertiary amine and aromatic rings, polysaccharide-based CSPs are often the first choice. These include derivatives of cellulose and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate). Pirkle-type and cyclodextrin-based CSPs can also be effective. A screening of different CSPs is recommended to find the optimal stationary phase.[1]
Q2: What are typical starting mobile phase conditions for the chiral separation of a basic compound like this compound?
A2: For polysaccharide-based CSPs, normal phase, polar organic, or reversed-phase modes can be employed. A common starting point in normal phase mode is a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier such as isopropanol or ethanol. For a basic compound like this compound, adding a small amount of a basic additive (e.g., 0.1% diethylamine or ethanolamine) to the mobile phase can significantly improve peak shape and resolution.
Q3: How can I improve poor resolution between the this compound enantiomers?
A3: Improving resolution can be approached in several ways:
-
Optimize the mobile phase: Adjust the ratio of the non-polar solvent to the alcohol modifier. A lower percentage of the alcohol generally increases retention and may improve resolution.
-
Change the alcohol modifier: Switching between isopropanol and ethanol can alter the selectivity.
-
Lower the temperature: Running the separation at a lower temperature can sometimes enhance enantioselectivity.
-
Reduce the flow rate: This can increase the efficiency of the separation.
-
Select a different CSP: If the above optimizations do not yield the desired resolution, a different chiral stationary phase should be screened.
Q4: What should I do if I observe peak tailing for the this compound enantiomers?
A4: Peak tailing for basic compounds like this compound is often due to strong interactions with residual acidic silanol groups on the silica support of the CSP.[2][3][4][5][6] To mitigate this:
-
Add a basic modifier: As mentioned, adding a small percentage of an amine like diethylamine to the mobile phase can neutralize the active sites causing tailing.
-
Check for column overload: Injecting too much sample can lead to peak tailing.[2] Try reducing the injection volume or the sample concentration.
-
Ensure proper pH in reversed-phase: If using a reversed-phase method, ensure the mobile phase pH is appropriate to suppress the ionization of silanols.[4][5][6]
Q5: My peaks are splitting. What could be the cause and how can I fix it?
A5: Peak splitting can arise from several issues:
-
Column contamination or void: The inlet frit of the column might be partially blocked, or a void may have formed at the head of the column. Try flushing the column or reversing it (if the manufacturer's instructions permit).
-
Sample solvent incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[3] Ensure the sample solvent is as close in composition to the mobile phase as possible.
-
Co-eluting impurity: It's possible that what appears as a split peak is actually an impurity eluting very close to one of the enantiomers.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
| Symptom | Possible Cause | Suggested Solution |
| Single, sharp peak | The chosen CSP is not effective for this compound under the current conditions. | Screen different CSPs (e.g., other polysaccharide-based, Pirkle-type). |
| Single, broad peak | Poor column efficiency or multiple interaction sites. | Optimize mobile phase (modifier percentage, type of alcohol). Reduce flow rate. |
| Two co-eluting peaks (shoulder) | Partial separation. | Fine-tune the mobile phase composition (small changes in modifier percentage). Lower the operating temperature. |
| Loss of resolution over time | Column degradation or contamination. | Flush the column with a strong solvent. If performance is not restored, replace the column. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Symptom | Possible Cause | Suggested Solution |
| Tailing peaks | Secondary interactions with the stationary phase; column overload.[2][3][4][5][6] | Add a basic modifier (e.g., 0.1% diethylamine) to the mobile phase. Reduce sample concentration/injection volume.[2] |
| Fronting peaks | Column overload; poor column packing. | Reduce sample concentration/injection volume. If the problem persists with a new column, it may be a packing issue. |
| Broad peaks | Low column efficiency; extra-column volume. | Check for leaks and ensure all fittings and tubing are appropriate to minimize dead volume. Optimize flow rate. |
Issue 3: Irreproducible Retention Times
| Symptom | Possible Cause | Suggested Solution |
| Drifting retention times | Inadequate column equilibration; mobile phase composition changing; temperature fluctuations.[7] | Ensure the column is fully equilibrated before injection. Prepare fresh mobile phase daily. Use a column oven for temperature control.[7] |
| Sudden changes in retention time | Leak in the system; air bubbles in the pump.[7] | Check for leaks at all fittings. Degas the mobile phase and prime the pump.[7] |
Experimental Protocols
Protocol 1: Chiral Method Development for this compound Enantiomers
This protocol outlines a systematic approach to developing a chiral separation method for this compound.
1. Column Selection:
-
Primary Screening Columns:
-
Cellulose tris(3,5-dimethylphenylcarbamate) based CSP.
-
Amylose tris(3,5-dimethylphenylcarbamate) based CSP.
-
-
Secondary Screening Columns:
-
Pirkle-type CSP (e.g., Whelk-O1).
-
Cyclodextrin-based CSP.
-
2. Mobile Phase Screening (Normal Phase):
-
Mobile Phase A: Hexane/Isopropanol (90:10 v/v) + 0.1% Diethylamine.
-
Mobile Phase B: Hexane/Ethanol (90:10 v/v) + 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at a suitable wavelength for this compound (e.g., 258 nm).[8]
3. Optimization:
-
If partial separation is observed, adjust the percentage of the alcohol modifier in 2-5% increments.
-
Evaluate the effect of temperature by running the separation at 15 °C and 40 °C.
-
Test different basic modifiers (e.g., ethanolamine) if peak shape is poor.
4. Data Evaluation:
-
Calculate the retention factors (k'), selectivity (α), and resolution (Rs) for each condition.
| Parameter | Formula | Acceptable Value |
| Retention Factor (k') | (tR - t0) / t0 | 2 - 10 |
| Selectivity (α) | k'2 / k'1 | > 1.1 |
| Resolution (Rs) | 2(tR2 - tR1) / (w1 + w2) | > 1.5 |
Where tR is the retention time of the analyte, t0 is the void time, k'1 and k'2 are the retention factors of the two enantiomers, and w1 and w2 are the peak widths at the base.
Visualizations
Caption: Workflow for Chiral Method Development.
Caption: Troubleshooting Decision Tree for Chiral HPLC.
Caption: Principle of Chiral Recognition (Three-Point Interaction Model).
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. restek.com [restek.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromtech.com [chromtech.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. read.qxmd.com [read.qxmd.com]
Refinement of Pridinol synthesis to improve yield and purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of Pridinol, with a focus on improving yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Grignard Reaction | 1. Incomplete reaction: The Grignard reagent may not have fully reacted with the propiophenone derivative. 2. Side reactions: Formation of byproducts such as biphenyls or reduction products can reduce the yield of the desired product. 3. Moisture contamination: Grignard reagents are highly sensitive to moisture, which can quench the reaction. | 1. Optimize reaction conditions: Increase the reaction time or temperature to ensure the reaction goes to completion. The use of a catalyst, such as cerium chloride, can also improve the reaction rate and yield. 2. Control stoichiometry: Use a slight excess of the Grignard reagent to ensure complete conversion of the starting material. However, a large excess should be avoided to minimize side reactions. 3. Ensure anhydrous conditions: Thoroughly dry all glassware and use anhydrous solvents to prevent moisture contamination. |
| Impurity Formation | 1. Unreacted starting materials: Incomplete reaction can lead to the presence of unreacted starting materials in the final product. 2. Byproduct formation: Various side reactions can lead to the formation of impurities. For example, in the Grignard reaction, the formation of biphenyls is a common side reaction. 3. Degradation of the product: this compound may degrade under certain conditions, such as high temperatures or the presence of acids or bases. | 1. Monitor reaction progress: Use techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the progress of the reaction and ensure that all starting materials have been consumed. 2. Optimize reaction conditions: Adjust the reaction temperature, time, and stoichiometry to minimize the formation of byproducts. 3. Purify the product: Use appropriate purification techniques, such as recrystallization or column chromatography, to remove impurities. |
| Difficulty in Purification | 1. Similar polarity of product and impurities: If the impurities have a similar polarity to the product, it can be difficult to separate them by chromatography. 2. Thermal instability of the product: this compound may decompose at high temperatures, making purification by distillation difficult. | 1. Use a different purification technique: If column chromatography is not effective, consider using other techniques such as recrystallization from a different solvent system or preparative HPLC. 2. Optimize chromatography conditions: Adjust the mobile phase composition, stationary phase, and other chromatographic parameters to improve the separation of the product from the impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a propiophenone derivative with a Grignard reagent, such as phenylmagnesium bromide.
Q2: What are the main challenges in the synthesis of this compound?
A2: The main challenges in the synthesis of this compound include achieving a high yield, minimizing the formation of impurities, and purifying the final product.
Q3: How can I improve the yield of the Grignard reaction for this compound synthesis?
A3: To improve the yield of the Grignard reaction, it is important to use anhydrous conditions, optimize the reaction time and temperature, and use a slight excess of the Grignard reagent. The use of a catalyst, such as cerium chloride, can also be beneficial.
Q4: What are the common impurities formed during the synthesis of this compound?
A4: Common impurities in the synthesis of this compound include unreacted starting materials, byproducts from side reactions (e.g., biphenyls), and degradation products.
Q5: How can I purify this compound?
A5: this compound can be purified by a variety of techniques, including recrystallization, column chromatography, and preparative HPLC. The choice of purification method will depend on the nature and quantity of the impurities present.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol describes a general procedure for the synthesis of this compound using the Grignard reaction.
Materials:
-
Propiophenone derivative
-
Phenylmagnesium bromide (Grignard reagent)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous magnesium sulfate
-
Saturated aqueous ammonium chloride solution
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Add the propiophenone derivative and anhydrous diethyl ether or THF to the flask.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the phenylmagnesium bromide solution from the dropping funnel to the flask with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or THF.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis refinement.
Validation & Comparative
Comparative Analysis of Pridinol Versus Other Centrally Acting Muscle Relaxants
A deep dive into the pharmacology, efficacy, and safety profiles of centrally acting muscle relaxants reveals distinct differences critical for clinical decision-making. This guide provides a comparative analysis of Pridinol against other commonly prescribed agents such as Baclofen, Tizanidine, and Cyclobenzaprine, supported by available clinical data and mechanistic insights.
Mechanisms of Action: A Diverse Landscape
Centrally acting muscle relaxants modulate neuronal signaling within the central nervous system (CNS) to reduce muscle tone and relieve spasms. However, their specific molecular targets and pathways vary significantly.
This compound exhibits a dual mechanism of action. Primarily, it functions as a muscarinic acetylcholine receptor antagonist, exerting an atropine-like effect on both smooth and striated muscles.[1][2] This anticholinergic action blocks nerve impulses that trigger muscle contractions.[2][3][4] Additionally, some evidence suggests this compound may act as an N-methyl-D-aspartate (NMDA) receptor antagonist.[5]
Baclofen is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[6] It acts as a selective agonist for GABA-B receptors at the spinal cord level.[7][8][9] This activation inhibits the release of excitatory neurotransmitters, leading to a reduction in both monosynaptic and polysynaptic reflexes and thereby relieving spasticity.[7][10]
Tizanidine is a centrally acting alpha-2 adrenergic agonist.[11][12] By stimulating presynaptic alpha-2 receptors in the spinal cord, it inhibits the release of excitatory amino acids, which reduces the firing of neurons that cause muscle spasms.[12][13][14]
Cyclobenzaprine , structurally related to tricyclic antidepressants, acts primarily at the brainstem level.[15][16] It is believed to reduce tonic somatic motor activity by influencing both gamma and alpha motor systems, potentially through antagonism of 5-HT2 receptors and modulation of noradrenergic pathways.[17][18]
Orphenadrine also has a multifaceted mechanism, acting as an anticholinergic by blocking muscarinic receptors, an NMDA receptor antagonist, and a histamine H1 receptor antagonist.[5][19][20][21]
The distinct signaling pathways for these agents are visualized below.
Comparative Efficacy and Safety
Direct head-to-head trials comparing all these agents are scarce, but data from placebo-controlled trials and some comparative studies allow for an assessment of their relative performance.
Efficacy:
A meta-analysis of two randomized, placebo-controlled trials involving 342 patients with acute muscle pain found that this compound was associated with a significantly higher global response rate compared to placebo (74.0% vs. 49.7%).[22][23][24] The analysis also showed better analgesic effects and improvements in stiffness and movement restrictions.[22][23] Another retrospective real-world data analysis from the German Pain e-Registry, involving 1133 patients, found that add-on treatment with this compound was associated with improvements in pain intensity and daily life disabilities.[25] A separate study using this registry suggested a superior response rate for this compound compared to NSAIDs for acute low back pain.[26]
Studies on Tizanidine and Baclofen have also demonstrated their effectiveness. One comparative study in elderly patients with nonspecific musculoskeletal pain found that Tizanidine and Baclofen provided substantial pain relief, comparable to Tolperisone, as measured by a visual analogue scale (VAS).[27][28] An experimental study in mice suggested that higher doses of Tizanidine produced a greater muscle relaxant effect than increased doses of diazepam.[29]
Safety and Tolerability:
The side effect profiles of these drugs are closely linked to their mechanisms of action.
-
This compound: Due to its anticholinergic properties, common side effects can include dry mouth, dizziness, and blurred vision.[30] However, a meta-analysis found its safety profile to be comparable to placebo, with drug-related adverse events reported in 13 patients on this compound versus 10 on placebo in one of the two analyzed studies.[22][23]
-
Baclofen: Common side effects include drowsiness, weakness, and dizziness.[9] A significant concern with intrathecal baclofen is the risk of a severe withdrawal syndrome if discontinued abruptly, which can include hyperpyrexia, altered mental status, and muscle rigidity.[7]
-
Tizanidine: Frequently causes drowsiness, dizziness, dry mouth, and hypotension.[11] Caution is advised when co-administered with antihypertensives.[11]
-
Cyclobenzaprine: Shares a side effect profile with tricyclic antidepressants, including drowsiness, dry mouth, and dizziness. It carries a risk of cardiac toxicities, such as QRS widening, in cases of overdose.[15]
-
Orphenadrine: Common anticholinergic side effects include dry mouth, drowsiness, and dizziness.[30]
The following table summarizes key quantitative data from selected studies.
| Drug | Study Type | Patient Population | Key Efficacy Finding | Common Adverse Events | Reference |
| This compound | Meta-analysis (2 RCTs) | 342 adults with acute muscle pain | 74.0% global response rate vs. 49.7% for placebo | Dry mouth, dizziness (comparable to placebo) | [22][24] |
| Tizanidine | Comparative Study | Elderly with musculoskeletal pain | Pain reduction on VAS from 64 to 17 (15 days) | Drowsiness, dizziness, dry mouth | [27][28] |
| Baclofen | Comparative Study | Elderly with musculoskeletal pain | Pain reduction on VAS from 62 to 18 (15 days) | Drowsiness, weakness, orthostatic hypotension | [27][28] |
| Non-benzodiazepine antispasmodics (general) | Meta-analysis (16 trials) | 4546 adults with acute low back pain | Pain reduction of -7.7 points (100-point scale) vs. control at ≤2 weeks | Increased risk of any adverse event (RR 1.6) | [31] |
Experimental Protocols
Understanding the methodology behind the clinical data is crucial for interpretation. Below is a representative protocol for a randomized, double-blind, placebo-controlled trial evaluating a centrally acting muscle relaxant.
A. Representative Clinical Trial Protocol
-
Objective: To evaluate the analgesic efficacy and safety of the investigational muscle relaxant compared to placebo in adults with acute, non-specific low back pain.
-
Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Adult patients (18-65 years) with a clinical diagnosis of acute (duration < 7 days) non-specific low back pain of moderate to severe intensity.
-
Intervention:
-
Treatment Group: Investigational muscle relaxant (e.g., this compound 3 mg) administered orally three times daily for 21 days.
-
Control Group: Matching placebo administered orally three times daily for 21 days.
-
-
Primary Efficacy Endpoint: The proportion of "responders" at Day 21, defined by a global assessment of efficacy by the study physician.[23]
-
Secondary Efficacy Endpoints:
-
Change from baseline in pain intensity on a 100-mm Visual Analogue Scale (VAS) at rest and during movement.
-
Patient-rated improvements in muscle stiffness, tenderness, and movement restriction.[22]
-
-
Safety Assessment: Monitoring and recording of all adverse events (AEs), with a focus on drug-related adverse events (DRAEs). Vital signs and laboratory tests are performed at baseline and end of treatment.
-
Statistical Analysis: The primary endpoint is analyzed using a Chi-squared test or logistic regression. Secondary continuous endpoints are analyzed using an Analysis of Covariance (ANCOVA) with baseline values as a covariate.
B. Preclinical Experimental Protocol (Rota-Rod Test)
The Rota-Rod test is a standard preclinical model to assess motor coordination and the effect of muscle relaxants in rodents.[32]
-
Objective: To evaluate the muscle relaxant activity of a test compound.
-
Apparatus: A rotating rod (Rota-Rod apparatus) with adjustable speed.
-
Animals: Albino mice are typically used.
-
Procedure:
-
Training: Mice are trained to stay on the rotating rod for a set period (e.g., 5 minutes).
-
Administration: Animals are divided into groups and administered the vehicle (control), a standard drug (e.g., Diazepam), or the test compound (e.g., Tizanidine) at various doses.[29]
-
Testing: At a predetermined time after administration, each mouse is placed back on the Rota-Rod.
-
Measurement: The time the animal remains on the rod (fall-off time) is recorded. A decrease in this time indicates reduced motor coordination or muscle relaxation.
-
-
Analysis: The percentage of muscle relaxant effect is calculated based on the reduction in fall-off time compared to the control group.[29]
Conclusion
This compound presents as an effective and well-tolerated option for acute muscle pain, with a safety profile comparable to placebo in the analyzed studies.[22][23] Its primary anticholinergic mechanism distinguishes it from other centrally acting agents like Baclofen (GABA-B agonist) and Tizanidine (alpha-2 agonist). While all these agents demonstrate efficacy in reducing muscle spasms and pain, their distinct pharmacological profiles lead to different side effects and clinical considerations. The choice of a muscle relaxant should be individualized, taking into account the underlying cause of the muscle spasm, the patient's comorbidities, and the specific efficacy and safety profile of each drug. Further head-to-head comparative trials are needed to more definitively establish the relative positioning of these agents in clinical practice.
References
- 1. This compound Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 2. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]
- 3. What is this compound Mesilate used for? [synapse.patsnap.com]
- 4. This compound | C20H25NO | CID 4904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. openmd.com [openmd.com]
- 6. reference.medscape.com [reference.medscape.com]
- 7. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Baclofen? [synapse.patsnap.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Antispasticity drugs: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Tizanidine: neuropharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Tizanidine Hydrochloride? [synapse.patsnap.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. What is the mechanism of Cyclobenzaprine hydrochloride? [synapse.patsnap.com]
- 17. droracle.ai [droracle.ai]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. go.drugbank.com [go.drugbank.com]
- 21. Orphenadrine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 22. Efficacy and safety/tolerability of this compound: a meta-analysis of double-blind, randomized, placebo-controlled trials in adult patients with muscle pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. Efficacy and tolerability of the antispasmodic, this compound, in patients with muscle-pain - results of primepain, a retrospective analysis of open-label real-world data provided by the German pain E-registry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. irispublishers.com [irispublishers.com]
- 27. Comparative efficacy and tolerance of centrally acting muscle relaxants in elderly patients with nonspecific musculoskeletal pain | Gorenkov | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]
- 28. Comparative efficacy and tolerance of centrally acting muscle relaxants in elderly patients with nonspecific musculoskeletal pain | Gorenkov | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]
- 29. globusmedicaljournal.com [globusmedicaljournal.com]
- 30. youtube.com [youtube.com]
- 31. Efficacy, acceptability, and safety of muscle relaxants for adults with non-specific low back pain: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. EX-PHARM– Bureau For Health And Education Status Upliftment, New Delhi [heb-nic.in]
Validating Pridinol's Analgesic Efficacy in Neuropathic Pain Models: A Comparative Analysis
A comprehensive review of existing scientific literature reveals a notable absence of preclinical studies validating the analgesic efficacy of Pridinol specifically in established neuropathic pain models. While this compound is recognized as a centrally acting muscle relaxant effective for musculoskeletal pain, its therapeutic potential for neuropathic pain remains largely unexplored in animal models. Consequently, a direct quantitative comparison with standard-of-care analgesics for neuropathic pain, based on experimental data from such models, cannot be constructed at this time.
This guide will, therefore, summarize the known pharmacology of this compound, outline the standard experimental protocols for preclinical neuropathic pain research, and compare its mechanism of action with established first-line treatments for neuropathic pain.
Comparison of Mechanistic Profiles: this compound vs. Standard Neuropathic Pain Analgesics
This compound's primary mechanism of action is as a muscarinic acetylcholine receptor antagonist, which underlies its efficacy as a muscle relaxant.[1][2] This differs significantly from the mechanisms of drugs commonly used to treat neuropathic pain.
| Drug Class | Mechanism of Action | Relevance to Neuropathic Pain |
| This compound | Muscarinic Acetylcholine Receptor Antagonist | Primarily reduces muscle spasms; its direct analgesic effect on neuropathic pain is not established.[3][4] |
| Gabapentinoids (e.g., Gabapentin, Pregabalin) | Bind to the α2δ subunit of voltage-gated calcium channels, reducing the release of excitatory neurotransmitters. | A first-line treatment for various neuropathic pain conditions. |
| Tricyclic Antidepressants (TCAs) (e.g., Amitriptyline) | Inhibit the reuptake of serotonin and norepinephrine; also block sodium channels and NMDA receptors. | A first-line treatment for neuropathic pain, with multiple mechanisms contributing to analgesia.[5] |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) (e.g., Duloxetine) | Inhibit the reuptake of serotonin and norepinephrine, enhancing descending inhibitory pain pathways. | A first-line treatment for neuropathic pain, particularly diabetic peripheral neuropathy. |
| Opioids (e.g., Tramadol, Morphine) | Agonists at μ-opioid receptors, inhibiting nociceptive transmission.[6] | Typically considered second or third-line treatments due to side effects and potential for dependence.[6] |
Experimental Protocols for Neuropathic Pain Models
Several well-established animal models are used to induce and study neuropathic pain. These models are crucial for evaluating the efficacy of potential new analgesics.
Common Surgical Models of Neuropathic Pain:
-
Chronic Constriction Injury (CCI): This model involves placing loose ligatures around the sciatic nerve, leading to inflammation and nerve compression that mimics symptoms of neuropathic pain.[7][8]
-
Partial Sciatic Nerve Ligation (PSL): In this model, a portion of the sciatic nerve is tightly ligated, resulting in symptoms of allodynia and hyperalgesia.[9]
-
Spinal Nerve Ligation (SNL): This procedure involves the tight ligation of one or more spinal nerves, producing a reproducible and long-lasting neuropathic pain state.[7][9]
-
Spared Nerve Injury (SNI): This model involves the transection of two of the three terminal branches of the sciatic nerve, leaving the third branch (the sural nerve) intact and surrounded by degenerating nerve fibers.[8][9]
Behavioral Assays for Analgesic Efficacy:
Once a neuropathic pain model is established, the efficacy of a test compound like this compound would be assessed using various behavioral tests that measure pain responses:
-
Mechanical Allodynia: Typically measured using von Frey filaments of varying stiffness applied to the paw. The withdrawal threshold is determined.
-
Thermal Hyperalgesia: Assessed by measuring the latency of paw withdrawal from a radiant heat source (e.g., Hargreaves test).
-
Cold Allodynia: Measured by observing the response to a cold stimulus, such as a drop of acetone, applied to the paw.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for evaluating a compound in a neuropathic pain model and the known signaling pathway of this compound.
Conclusion
References
- 1. Potential Neuropathic Pain Treatment Shows Promise in Preclinical Tests | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 2. pharmakonpress.gr [pharmakonpress.gr]
- 3. journalssystem.com [journalssystem.com]
- 4. Mechanism and Preclinical Models of Neuropathic Pain: An Update [ojs.ukscip.com]
- 5. iasp-pain.org [iasp-pain.org]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is this compound Mesilate used for? [synapse.patsnap.com]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for Pridinol Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of Pridinol. The information presented is based on a compilation of data from published research to assist in method selection and validation for the analysis of this centrally acting muscle relaxant.
Executive Summary
Both HPLC and LC-MS/MS are powerful analytical techniques for the quantification of this compound. HPLC with UV detection is a robust, cost-effective, and widely available method suitable for the analysis of bulk drug material and pharmaceutical formulations.[1][2] In contrast, LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical applications, such as pharmacokinetic studies, where low concentrations of the drug in complex biological matrices need to be measured.[3] The choice between the two methods will ultimately depend on the specific application, required sensitivity, and the nature of the sample matrix.
Data Presentation: Performance Comparison
The following table summarizes the key performance parameters for HPLC and LC-MS/MS methods for this compound analysis, compiled from various studies.
| Performance Parameter | HPLC with UV Detection | LC-MS/MS |
| Linearity Range | 0.44 - 24.70 µg/mL[1] | 0.05 - 50 ng/mL[3] |
| Correlation Coefficient (r²) | >0.999[1][2] | Not explicitly stated, but method was validated |
| Limit of Quantitation (LOQ) | ~1.1 µg/mL (this compound Mesylate) | 0.05 ng/mL[3] |
| Precision (%RSD) | <1.5% (repeatability)[2] | ≤ 4.5% (CV)[3] |
| Accuracy (% Recovery) | 99.1 - 102.7%[2] | ≤ ± 6.6% (RD)[3] |
| Selectivity | Demonstrated against process-related impurities and degradation products.[2] | High, due to mass-based detection. |
| Typical Application | Quality control of bulk drug and pharmaceutical formulations.[1][2] | Bioanalysis of plasma samples for pharmacokinetic studies.[3] |
Experimental Protocols
HPLC with UV Detection Method for Bulk Drug Analysis
This protocol is based on a validated method for the determination of this compound mesylate in raw material.[1]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 5.0) in a 1:2 (v/v) ratio.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Detection: UV detection at 258 nm.[1]
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
LC-MS/MS Method for Bioanalysis in Human Plasma
This protocol is based on a validated method used for a pharmacokinetic study of this compound.[3]
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Sample Preparation: Protein precipitation of plasma samples followed by centrifugation.
-
Internal Standard: Diphenidol hydrochloride.[3]
-
Chromatographic Separation: While specific column and mobile phase details were not fully disclosed in the primary reference, a typical approach for a small molecule like this compound would involve a reversed-phase C18 column with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is a common technique for molecules like this compound.
-
Mass Spectrometry: Detection is performed using Multiple Reaction Monitoring (MRM) to enhance selectivity and sensitivity.
Mandatory Visualizations
This compound Metabolism Pathway
This compound is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C19 and CYP2B6. The main metabolic pathway involves hydroxylation to form 4-hydroxythis compound. The parent drug and its metabolites are then eliminated renally, partly as glucuronide or sulfate conjugates.
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, such as HPLC and LC-MS/MS, for the analysis of the same analyte.
References
- 1. Validation of Simultaneous Volumetric and HPLC Methods for the Determination of this compound Mesylate in Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an HPLC method for the determination of process-related impurities in this compound mesylate, employing experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of oral this compound: Results of a randomized, crossover bioequivalence trial in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anticholinergic Potency: A Comparative Analysis of Pridinol and Atropine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the anticholinergic potency of pridinol and the classical antagonist, atropine. The following sections detail their binding affinities for muscarinic acetylcholine receptors, a representative experimental protocol for determining these values, and visual diagrams illustrating the underlying pharmacology and experimental workflow.
Quantitative Comparison of Muscarinic Receptor Binding Affinities
The anticholinergic potency of a compound is inversely correlated with its equilibrium dissociation constant (Kᵢ) at muscarinic acetylcholine receptors (mAChRs). A lower Kᵢ value signifies a higher binding affinity and, consequently, greater potency. The data presented below summarizes the reported Kᵢ values for this compound and atropine at the five human muscarinic receptor subtypes (M₁-M₅).
It is important to note that while extensive data is available for the non-selective antagonist atropine, the publicly available research on the specific binding affinities of this compound across all muscarinic receptor subtypes is limited.
| Compound | M₁ Kᵢ (nM) | M₂ Kᵢ (nM) | M₃ Kᵢ (nM) | M₄ Kᵢ (nM) | M₅ Kᵢ (nM) |
| This compound | Data not available | 190[1][2] | Data not available | Data not available | Data not available |
| Atropine | 1.27 ± 0.36 | 3.24 ± 1.16 | 2.21 ± 0.53 | 0.77 ± 0.43 | 2.84 ± 0.84 |
Data Interpretation: The available data indicates that atropine is a high-affinity, non-selective muscarinic receptor antagonist, with Kᵢ values in the low nanomolar range across all five subtypes. In contrast, the reported Kᵢ value for this compound at the M₂ receptor is significantly higher, in the micromolar range, suggesting a lower binding affinity for this subtype compared to atropine. The lack of comprehensive data for this compound at the M₁, M₃, M₄, and M₅ receptors precludes a complete comparative assessment of its selectivity profile.
Experimental Protocols: Radioligand Displacement Binding Assay
The determination of Kᵢ values for muscarinic receptor antagonists is typically achieved through in vitro competitive radioligand binding assays. This method quantifies the ability of an unlabeled compound (the "competitor," e.g., this compound or atropine) to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific muscarinic receptor subtype.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing hM₁, hM₂, etc.).
-
Radioligand: A high-affinity, subtype-non-selective muscarinic antagonist labeled with a radioisotope, typically [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compound: The unlabeled antagonist for which the Kᵢ is to be determined (e.g., this compound or atropine).
-
Assay Buffer: A buffered solution (e.g., phosphate-buffered saline, PBS) at a physiological pH.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Membrane Preparation: Homogenize cultured cells expressing the target muscarinic receptor subtype and isolate the cell membranes through centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a multi-well plate, combine the prepared cell membranes, a fixed concentration of the radioligand ([³H]-NMS), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient period to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Unbound Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification of Radioactivity: Place the filters in scintillation vials with scintillation fluid and measure the amount of radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.
-
Fit the resulting sigmoidal curve using a non-linear regression model to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.
-
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway affected by these anticholinergic agents and the experimental workflow for their characterization.
References
- 1. Thermodynamics of antagonist binding to rat muscarinic M2 receptors: antimuscarinics of the this compound, sila-pridinol, diphenidol and sila-diphenidol type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermodynamics of antagonist binding to rat muscarinic M2 receptors: antimuscarinics of the this compound, sila-pridinol, diphenidol and sila-diphenidol type - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Pridinol's Effects on Polysynaptic Reflexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pridinol and other centrally-acting muscle relaxants concerning their effects on polysynaptic reflexes. While direct studies on the reproducibility of this compound's effects are limited in the available scientific literature, this document synthesizes existing experimental data to offer a comparative overview. The information is intended to assist researchers and professionals in drug development in understanding the current landscape and identifying areas for future investigation.
Comparative Analysis of Centrally-Acting Muscle Relaxants
This compound, a centrally-acting muscle relaxant, exerts its effects through an anticholinergic mechanism, reducing polysynaptic reflexes.[1] To understand its potential reproducibility and comparative efficacy, it is essential to examine its profile alongside other agents that modulate spinal reflex pathways, such as Baclofen, Diazepam, and Tolperisone.
Quantitative Data Summary
The following table summarizes available quantitative data from preclinical and clinical studies on the effects of this compound and comparator drugs on relevant physiological parameters. It is important to note the heterogeneity in experimental models and methodologies across studies.
| Drug | Mechanism of Action | Animal Model | Reflex Measured | Key Findings | Reference |
| This compound | Anticholinergic | Human | Jaw-stretch reflex | No significant effect on normalized peak-to-peak amplitude. | |
| Tolperisone | Voltage-gated Na+ and Ca2+ channel blocker | Spinal Cat | Monosynaptic & Polysynaptic Ventral Root Reflexes | Dose-dependent inhibition of both mono- and polysynaptic reflexes. | [2] |
| Rat (in vitro) | Ventral Root Potential | Dose-dependent depression of ventral root potential. | [3] | ||
| Rat (in vivo) | Ventral Root Reflexes | Depressed ventral root reflexes. | [3] | ||
| Baclofen | GABAB receptor agonist | Spinal Cat | Monosynaptic & Polysynaptic Ventral Root Reflexes | Abolished monosynaptic reflex, partially inhibited polysynaptic reflex. | |
| Human (Spinal Cord Injury) | Stretch Reflexes | Reduced stretch reflex activity. | [4] | ||
| Diazepam | GABAA receptor positive allosteric modulator | Spinal Cat | Monosynaptic & Polysynaptic Ventral Root Reflexes | Partially reduced polysynaptic reflex, no modification of monosynaptic reflex. | |
| Human (Spinal Lesions) | Monosynaptic Arc Excitability | Reduced excitability in patients with incomplete lesions, no significant alteration in complete lesions. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the effects of muscle relaxants on polysynaptic reflexes in animal models.
In Vivo Electrophysiological Recording of Polysynaptic Reflexes in Rats
This protocol describes a common method for evaluating the in vivo effects of pharmacological agents on spinal reflexes.
1. Animal Preparation:
-
Adult male Wistar rats (250-300g) are anesthetized with urethane (1.2 g/kg, i.p.).
-
A laminectomy is performed at the L4-L6 level to expose the lumbar spinal cord.
-
The dura mater is carefully opened to expose the dorsal and ventral roots.
-
The animal is placed in a stereotaxic frame to ensure stability. Body temperature is maintained at 37°C using a heating pad.
2. Electrophysiological Recording:
-
The dorsal root (L5) is stimulated using a bipolar silver electrode.
-
The corresponding ventral root (L5) is placed on a recording electrode to measure the evoked potentials.
-
A reference electrode is placed in nearby muscle tissue.
-
Monosynaptic and polysynaptic reflexes are evoked by single square-wave pulses (0.1 ms duration) of varying intensity applied to the dorsal root.
-
The recorded signals are amplified, filtered (bandpass 10-3000 Hz), and digitized for analysis.
3. Drug Administration:
-
A catheter is inserted into the jugular vein for intravenous drug administration.
-
Baseline reflex amplitudes are recorded for a stable period before drug injection.
-
This compound, Baclofen, Diazepam, Tolperisone, or vehicle is administered intravenously at desired doses.
-
Reflex responses are recorded continuously or at fixed time points post-administration to evaluate the time-course and magnitude of the drug's effect.
4. Data Analysis:
-
The peak-to-peak amplitude of the monosynaptic and polysynaptic components of the reflex are measured.
-
The area under the curve for the polysynaptic reflex can also be quantified.
-
Data are typically expressed as a percentage of the pre-drug baseline.
-
Dose-response curves can be constructed to determine the potency of each compound.
Hoffmann's Reflex (H-reflex) Measurement in Rodents
The H-reflex is an electrically evoked monosynaptic reflex that is a valuable tool for assessing the excitability of the spinal motor neuron pool.
1. Animal Preparation:
-
The animal is anesthetized as described above.
-
The sciatic nerve is surgically exposed in the popliteal fossa.
-
Stimulating electrodes are placed around the sciatic nerve.
-
Recording electrodes (needle or surface) are inserted into the plantar muscles of the hind paw.
-
A ground electrode is placed subcutaneously.
2. H-reflex and M-wave Recording:
-
Single electrical pulses of increasing intensity are delivered to the sciatic nerve.
-
The H-reflex (longer latency) and the M-wave (shorter latency, direct muscle response) are recorded.
-
The stimulus intensity is adjusted to elicit a maximal H-reflex (Hmax) and a maximal M-wave (Mmax).
-
The Hmax/Mmax ratio is calculated as a measure of the proportion of the motor neuron pool activated by the Ia afferent volley.
3. Drug Evaluation:
-
Baseline H-reflex parameters (latency, amplitude, Hmax/Mmax ratio) are established.
-
The drug of interest is administered systemically or locally.
-
H-reflex measurements are repeated at various time points after drug administration to assess its modulatory effects on the monosynaptic reflex pathway.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the primary signaling pathways involved in the modulation of polysynaptic reflexes by this compound and its comparators.
Caption: this compound's anticholinergic mechanism of action.
Caption: Baclofen's mechanism via GABAB receptor activation.
Caption: Diazepam's positive allosteric modulation of the GABAA receptor.
Experimental Workflow
References
- 1. frontiersin.org [frontiersin.org]
- 2. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of antispastic drugs on motor reflexes and voluntary muscle contraction in incomplete spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diazepam effect on reflex activity in patients with complete spinal lesions and in those with other causes of spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
Pridinol's Safety Profile: A Comparative Benchmark Analysis Against Other Antispasmodic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of Pridinol, a centrally acting muscle relaxant with anticholinergic properties, against other commonly prescribed antispasmodic agents. The information presented is intended to assist researchers and drug development professionals in making informed decisions by providing available safety data from clinical trials and post-marketing surveillance.
Executive Summary
This compound is a muscle relaxant effective in treating muscle spasms and stiffness.[1] Its primary mechanism of action is through its anticholinergic properties, blocking acetylcholine receptors to reduce muscle fiber excitability.[1][2] While generally well-tolerated, its safety profile, particularly concerning anticholinergic side effects, warrants a comparative analysis with other antispasmodic agents. This guide benchmarks this compound against other muscle relaxants, including Tolperisone, Baclofen, Tizanidine, Cyclobenzaprine, Methocarbamol, and Orphenadrine, by examining their adverse event profiles as reported in clinical studies.
Comparative Safety Data
The following table summarizes the incidence of common adverse events associated with this compound and other selected antispasmodic agents based on available clinical trial data. It is crucial to note that the data presented are from separate studies with different methodologies and patient populations, which may limit direct comparability.
| Drug | Mechanism of Action | Common Adverse Events | Incidence Rate (%) | Study Population |
| This compound | Anticholinergic | Dry mouth, blurred vision, constipation, urinary retention, dizziness, drowsiness.[1] | Drug-Related Adverse Events: 9.6% (Oral)[3] | Patients with muscle pain[3] |
| Tolperisone | Centrally acting muscle relaxant | Headache, diarrhea, somnolence.[1] | Adverse Events: 18.1%; Headache: 7.1%; Diarrhea: 2.4%; Somnolence: 1.2%[1] | Patients with acute muscle spasm of the back[1] |
| Baclofen | GABA-B receptor agonist | Drowsiness, dizziness, weakness, fatigue. | Transient Drowsiness: 10-63%; Dizziness: 5-15%; Weakness: 5-15% | Patients in a controlled study |
| Tizanidine | Alpha-2 adrenergic agonist | Somnolence, dizziness, asthenia, dry mouth, hypotension.[4] | Somnolence: 62%; Dizziness: 32%; Asthenia: 30%; Dry mouth: 21%; Hypotension: 13%[4] | Patients with spasticity associated with chronic stroke[4] |
| Cyclobenzaprine | Centrally acting muscle relaxant | Drowsiness, dry mouth, dizziness. | Drowsiness: 29-38%; Dizziness: 1-11% | Patients in controlled studies |
| Methocarbamol | CNS depressant | Drowsiness, dizziness, lightheadedness. | Side Effects: 19%[5] | Patients with acute low back pain[5] |
| Orphenadrine | Anticholinergic | Dry mouth, drowsiness, nausea.[6] | Dry mouth: 26.67%; Drowsiness: 6.67%; Nausea: 6.67%[6] | Patients with liver cirrhosis and muscle cramps[6] |
Signaling Pathway and Experimental Workflow
To understand the pharmacological context and the methodologies for safety assessment, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Acetylcholine Signaling Pathway at the Neuromuscular Junction.
References
- 1. Tolperisone for the Treatment of Acute Muscle Spasm of the Back: Results from the Dose-Ranging Phase 2 STAR Study (NCT03802565) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ahajournals.org [ahajournals.org]
- 5. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 6. Pilot study of orphenadrine as a novel treatment for muscle cramps in patients with liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Immediate-Release and Sustained-Release Pridinol Tablets
This guide provides a comparative overview of immediate-release (IR) and sustained-release (SR) formulations of Pridinol, a centrally acting muscle relaxant. The comparison is based on available pharmacokinetic data from separate studies and formulation development research, intended for an audience of researchers, scientists, and drug development professionals.
This compound exerts its muscle relaxant effects through an anticholinergic mechanism, blocking acetylcholine at muscarinic receptors in the central and peripheral nervous systems[1][2]. This action helps to alleviate muscle spasms and associated pain[1]. The formulation of a drug product plays a critical role in its therapeutic efficacy and side-effect profile. Immediate-release tablets are designed for rapid drug availability, while sustained-release formulations aim to maintain a steady drug concentration over a prolonged period[3].
Data Presentation: Pharmacokinetic and In Vitro Release Comparison
The following tables summarize key pharmacokinetic parameters for an immediate-release this compound formulation and the in vitro dissolution profile of a developed sustained-release this compound tablet. It is important to note that the data for the two formulations are from separate studies; therefore, this represents an indirect comparison.
Table 1: Pharmacokinetic Parameters of Immediate-Release this compound Tablets (4 mg this compound Mesylate)
| Parameter | Geometric Mean (Test Product) | Geometric Mean (Reference Product) |
| Cmax (ng/mL) | 29.27 | 27.44 |
| tmax (hours) | 1.00 | 0.90 |
| AUC0–tlast (h*ng/mL) | 187.93 | 183.51 |
| T1/2 (hours) | 19.14 | 18.85 |
| Data sourced from a bioequivalence study in healthy subjects. Cmax: Maximum plasma concentration; tmax: Time to reach maximum plasma concentration; AUC0–tlast: Area under the plasma concentration-time curve from time zero to the last measurable concentration; T1/2: Elimination half-life.[4] |
Table 2: In Vitro Dissolution of Sustained-Release this compound Tablets (12 mg this compound Mesylate)
| Time (hours) | Cumulative Release (%) |
| 2 | ~25 |
| 4 | ~45 |
| 6 | ~65 |
| 8 | ~80 |
| 10 | ~90 |
| 12 | >95 |
| Data is estimated from graphical representations in a study on the formulation and in vitro release of sustained-release this compound tablets. The release was conducted over 12 hours.[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the types of experiments cited in this guide.
Protocol 1: In Vivo Bioavailability Study for Immediate-Release this compound
This protocol is based on a single-center, open-label, randomized, crossover bioequivalence study[4].
-
Subject Recruitment: Healthy male and female volunteers aged 18 years and older, with a body mass index between 18.5 and 30.0 kg/m ², are recruited. All subjects provide written informed consent.
-
Study Design: A randomized, two-period, two-sequence crossover design is employed with a washout period between treatments.
-
Drug Administration: Subjects receive a single oral dose of the test and reference immediate-release this compound tablets (e.g., 4 mg this compound mesylate) under fasting conditions.
-
Blood Sampling: Venous blood samples are collected in appropriate collection tubes at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at ≤ -20°C until analysis.
-
Bioanalytical Method: this compound concentrations in plasma are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters including Cmax, tmax, AUC0–tlast, and T1/2 are calculated from the plasma concentration-time data using non-compartmental methods.
Protocol 2: In Vitro Dissolution Study for Sustained-Release this compound
This protocol is based on studies developing and evaluating sustained-release this compound formulations[5][6][7][8].
-
Dissolution Apparatus: A USP Type II (paddle) or Type I (basket) dissolution apparatus is used.
-
Dissolution Medium: 900 mL of a suitable buffer, such as 50 mM phosphate buffer at pH 7.5, is used to simulate intestinal conditions. The medium is maintained at 37 ± 0.5°C.
-
Apparatus Speed: The paddle or basket is rotated at a constant speed, for instance, 75 rpm.
-
Sample Preparation: One sustained-release this compound tablet is placed in each dissolution vessel.
-
Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, and 12 hours) and replaced with an equal volume of fresh medium.
-
Sample Analysis: The concentration of this compound in the collected samples is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The cumulative percentage of drug released is calculated at each time point to generate the dissolution profile.
Visualizations
Signaling Pathway of this compound
This compound functions as an anticholinergic agent, primarily targeting muscarinic acetylcholine receptors. The diagram below illustrates its mechanism of action in reducing muscle spasticity.
Caption: this compound's anticholinergic mechanism of action.
Experimental Workflow: Comparative Analysis of this compound Formulations
The following diagram outlines a logical workflow for a comprehensive comparative study of immediate-release and sustained-release this compound tablets.
Caption: Workflow for comparing IR and SR this compound tablets.
References
- 1. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]
- 2. What is this compound Mesilate used for? [synapse.patsnap.com]
- 3. quora.com [quora.com]
- 4. Pharmacokinetics of oral this compound: Results of a randomized, crossover bioequivalence trial in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre clinical research of this compound mesylate sustained-release tablets - Master's thesis - Dissertation [dissertationtopic.net]
- 6. latamjpharm.org [latamjpharm.org]
- 7. Development and Validation of a Dissolution Test for Meloxicam and this compound Mesylate from Combined Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Development and Validation of a Dissolution Test for Meloxicam and this compound Mesylate from Combined Tablet Formulation | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal Procedures for Pridinol: A Guide for Laboratory Professionals
The responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This document provides essential procedural guidance for the proper disposal of Pridinol, a centrally acting muscle relaxant, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is imperative to ensure safety and compliance with regulatory standards.
Regulatory and Safety Context
This compound, in its various forms (e.g., mesylate, hydrochloride), is classified as a chemical that is harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation[1][2]. Therefore, its disposal is governed by stringent regulations to prevent harm to personnel and the environment. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and various state and local authorities oversee the management of pharmaceutical and chemical waste[1][3][4].
A core principle of modern pharmaceutical waste management is the prohibition of disposing of hazardous waste pharmaceuticals down the drain (sewering)[5][6]. It is crucial to prevent this compound from entering drains, waterways, or the soil[1][2][7].
This compound Disposal Decision Workflow
The following diagram illustrates the step-by-step decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the compliant disposal of this compound waste.
Detailed Disposal Protocol
This protocol provides a step-by-step methodology for handling and disposing of this compound waste.
Objective: To safely collect, store, and dispose of this compound waste in compliance with all relevant regulations.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.
-
Designated, sealable, and chemically compatible waste container.
-
Hazardous waste labels.
-
Spill cleanup kit with inert absorbent material.
Procedure:
-
Hazard Assessment: Before handling, review the Safety Data Sheet (SDS) for this compound to be fully aware of its hazards, including skin, eye, and respiratory irritation[1][2].
-
Personal Protection: Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, to prevent accidental exposure[7][8].
-
Waste Segregation: Do not mix this compound waste with other waste streams. It must be segregated into a dedicated hazardous chemical waste container.
-
Containment and Labeling:
-
Place all this compound-containing waste (e.g., expired chemical, contaminated vials, pipette tips, absorbent paper) into a designated, leak-proof container that can be securely sealed[1].
-
Clearly label the container with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution and local regulations.
-
-
Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to EPA guidelines (40 CFR 261.3) and state/local rules[1]. Given its stated hazards, this compound should be managed as, at minimum, a non-hazardous chemical waste requiring professional disposal, and likely as a regulated hazardous waste in many jurisdictions. Consult your institution's Environmental Health & Safety (EHS) department for a definitive classification.
-
Accidental Spill Management:
-
Storage: Store the sealed waste container in a secure, well-ventilated area, away from incompatible materials, until it is collected by a licensed waste disposal service[1][2].
-
Final Disposal: The ultimate step is to dispose of the contents and the container through an approved waste disposal plant or a licensed chemical waste management company[1][7]. Never dispose of this compound in the trash or sewer[5]. Maintain records of the disposal as required by your institution and regulations.
Summary of Safety and Disposal Information
The following table summarizes key data extracted from Safety Data Sheets (SDS) relevant to the handling and disposal of this compound.
| Parameter | Guideline / Information | Source Citation |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [1][7] |
| Regulatory Framework | Generators must consult federal, state, and local hazardous waste regulations (e.g., US EPA 40 CFR 261.3). | [1] |
| Environmental Protection | Do not let product enter drains, other waterways, or soil. | [1][2][7] |
| Personal Protective Equipment | Wear protective gloves, protective clothing, eye protection, and face protection. | [1][7][8] |
| Spill Containment | Vacuum, sweep up, or absorb with inert material and place into a suitable disposal container. | [1] |
| Container Disposal | Do not reuse empty containers. Dispose of them as unused product. | [1] |
| Key Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. | [1][2] |
References
Comprehensive Safety and Handling Guide for Pridinol
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling Pridinol in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe operational practices.
Important Note on Hazard Variation: The hazard profile of this compound can vary depending on its salt form. For instance, this compound mesylate is classified as hazardous, causing skin, eye, and respiratory irritation, and is harmful if inhaled, swallowed, or in contact with skin[1]. In contrast, this compound hydrochloride has been reported in other safety data sheets as not classified as a hazardous substance. Therefore, it is crucial to consult the specific Safety Data Sheet (SDS) for the exact form of this compound being used and to handle all forms with caution as a matter of good laboratory practice.
Personal Protective Equipment (PPE)
Appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the recommended PPE for handling this compound, based on the more conservative hazard assessments.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Safety Glasses/Goggles | Chemical splash-resistant safety glasses or goggles with side protection are mandatory to prevent eye contact[1]. |
| Face Shield | A face shield should be worn in situations with a higher risk of splashes or when handling larger quantities[1]. | |
| Hand Protection | Chemical-Resistant Gloves | Wear gloves selected based on an evaluation of the potential hazards. While specific permeation data for this compound is not available, nitrile or butyl rubber gloves are generally recommended for handling a wide range of chemicals[2][3]. Gloves should be inspected before use and changed regularly or immediately if contaminated[1]. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against skin contact[1]. |
| Protective Clothing | For operations with a higher risk of exposure, impervious clothing may be necessary[1]. All footwear should be close-toed. | |
| Respiratory Protection | Ventilation | Use only in a well-ventilated area. Local exhaust ventilation is recommended to keep airborne concentrations low[1]. |
| Respirator | If exposure limits are exceeded or irritation is experienced, a full-face respirator may be required. In case of spills or where dust formation is likely, a self-contained breathing apparatus might be necessary[1][4]. |
Quantitative Safety Data
At present, specific quantitative occupational exposure limits for this compound have not been established by major regulatory bodies.
| Parameter | Value | Source |
| OSHA PEL | Not Available | AK Scientific, Inc. SDS[1] |
| NIOSH REL | Not Available | AK Scientific, Inc. SDS[1] |
| ACGIH TLV | Not Available | AK Scientific, Inc. SDS[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety. The following sections provide step-by-step guidance.
Experimental Protocol: Step-by-Step Handling Procedure
This protocol outlines the standard procedure for safely handling this compound powder in a laboratory setting.
-
Preparation and Planning:
-
Donning PPE:
-
Put on all required PPE as detailed in the table above, ensuring gloves are worn over the cuffs of the lab coat.
-
-
Weighing and Aliquoting:
-
In-Use Handling:
-
Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Prevent further leakage if it is safe to do so.
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid raising dust[1].
-
For liquid spills, absorb with an inert material and place in a disposal container[1].
-
Clean the spill area thoroughly.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Chemical waste generators must determine if the waste is hazardous according to EPA guidelines (40 CFR 261.3) and consult state and local regulations[1].
-
Containerization: Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a clearly labeled, sealed, and appropriate waste container.
-
Disposal Route:
-
Dispose of contents and containers at an approved waste disposal plant[1].
-
Do not dispose of this compound down the drain or in the regular trash[1].
-
For unused or expired medicine in a non-laboratory context, community drug take-back programs are the best option. If not available, the FDA provides guidelines for household trash disposal, which involves mixing the substance with an undesirable material like coffee grounds or cat litter in a sealed container[5][6].
-
-
Empty Containers: Do not reuse empty containers. Dispose of them as unused product[1]. Before discarding, scratch out any identifying information on the label[5].
Safe Handling Workflow for this compound
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe this compound Handling in a Laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
